CK2-IN-9
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C23H29N9O |
|---|---|
分子量 |
447.5 g/mol |
IUPAC 名称 |
N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]phenyl]acetamide |
InChI |
InChI=1S/C23H29N9O/c1-15(33)26-19-11-18(7-8-20(19)31(4)10-9-30(2)3)27-21-12-22(28-17-5-6-17)32-23(29-21)16(13-24)14-25-32/h7-8,11-12,14,17,28H,5-6,9-10H2,1-4H3,(H,26,33)(H,27,29) |
InChI 键 |
SRABOMKMQRYXIK-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
CK2-IN-9: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of a vast array of cellular processes, and its dysregulation is implicated in numerous human diseases, particularly cancer.[1][2] This has led to the development of potent inhibitors, including CK2-IN-9, a highly selective and potent compound. This document provides an in-depth technical guide to the mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its impact on cellular signaling pathways.
Core Mechanism of Action
This compound is a potent and selective inhibitor of the CK2 kinase.[3] Its primary mechanism of action is the competitive inhibition of the ATP-binding site on the CK2α catalytic subunit.[1] By occupying this site, this compound prevents the phosphorylation of CK2's numerous downstream substrates, thereby disrupting the signaling pathways that rely on CK2 activity. The inhibition of CK2 leads to a cascade of cellular effects, most notably the induction of apoptosis and the suppression of oncogenic signaling.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description |
| IC50 (CK2) | 3 nM | The half maximal inhibitory concentration against the CK2 kinase in a biochemical assay.[3] |
| IC50 (Wnt Reporter Activity) | 75 nM | The half maximal inhibitory concentration in a cell-based assay measuring the inhibition of Wnt signaling pathway activity.[3] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Description |
| AUC | 0.36 µM/h | Rat | Area under the curve, a measure of total drug exposure over time.[3] |
| CL | 65 mL/min/kg | Rat | Clearance, a measure of the rate at which the drug is removed from the body.[3] |
Impact on Cellular Signaling Pathways
CK2 is a pleiotropic kinase that influences numerous signaling pathways critical for cell survival, proliferation, and apoptosis.[6][7] By inhibiting CK2, this compound modulates these pathways, leading to its anti-cancer effects.
Wnt/β-catenin Pathway
CK2 is a positive regulator of the Wnt/β-catenin signaling pathway.[6][8] It phosphorylates several key components, including β-catenin itself, promoting its stabilization and nuclear translocation, where it acts as a transcriptional co-activator of pro-proliferative genes.[6] this compound's inhibition of CK2 disrupts this process, leading to the degradation of β-catenin and the downregulation of Wnt target genes.[8]
Caption: this compound inhibits CK2, leading to β-catenin degradation and reduced cell proliferation.
Apoptosis Regulation
CK2 is a potent suppressor of apoptosis.[4] It exerts its anti-apoptotic effects through various mechanisms, including the phosphorylation and inactivation of pro-apoptotic proteins and the enhancement of pro-survival signals.[4][9] By inhibiting CK2, this compound tips the cellular balance towards apoptosis, leading to programmed cell death in cancer cells. A key mechanism involves the reduction of mitochondrial membrane potential, a critical early event in the apoptotic cascade.[4]
Caption: this compound induces apoptosis by inhibiting CK2's anti-apoptotic functions.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of CK2 inhibitors like this compound.
In Vitro CK2 Kinase Assay
This assay quantifies the inhibitory activity of a compound against the CK2 enzyme.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate
-
P-ATP or a non-radioactive ATP analog for detection (e.g., ADP-Glo™ Kinase Assay)32 -
Kinase buffer
-
Test compound (this compound)
-
Positive control inhibitor (e.g., TBB)
-
Negative control (DMSO)
-
Microplate
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a microplate, add the CK2 enzyme, peptide substrate, and either this compound, control inhibitor, or DMSO.
-
Initiate the kinase reaction by adding ATP (radiolabeled or non-radiolabeled).
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves capturing the peptide on a filter and measuring radioactivity. For non-radiolabeled assays, this involves measuring the amount of ADP produced.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Wnt Reporter Assay
This assay measures the effect of a compound on the transcriptional activity of the Wnt/β-catenin pathway in cells.
Materials:
-
A cell line that stably expresses a Wnt-responsive reporter construct (e.g., TOP-Flash, containing TCF/LEF binding sites upstream of a luciferase gene).
-
Cell culture medium and supplements.
-
Wnt pathway agonist (e.g., Wnt3a conditioned medium or a GSK3β inhibitor).
-
Test compound (this compound).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a short pre-incubation period.
-
Stimulate the Wnt pathway by adding the Wnt agonist.
-
Incubate the cells for a sufficient period to allow for reporter gene expression (e.g., 16-24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected control reporter or a separate viability assay).
-
Calculate the percentage of inhibition of Wnt signaling for each concentration of this compound.
-
Determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay detects the induction of apoptosis in cells treated with a test compound.
Materials:
-
Cancer cell line of interest.
-
Cell culture medium.
-
Test compound (this compound).
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
Procedure:
-
Plate cells and treat them with various concentrations of this compound for a set time (e.g., 24, 48, or 72 hours).
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
This compound is a potent and selective inhibitor of protein kinase CK2 with a well-defined mechanism of action. By targeting the ATP-binding site of CK2, it effectively disrupts key oncogenic signaling pathways, including the Wnt/β-catenin pathway, and promotes apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of CK2 inhibition.
References
- 1. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CK2 Inhibitors Targeting Inside and Outside the Catalytic Box [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein kinase CK2 inhibition induces cell death via early impact on mitochondrial function* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and Selective Inhibitors of CK2 Kinase Identified through Structure-Guided Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on a Selective Inhibitor of Casein Kinase 2
Regarding the topic of "CK2-IN-9," a thorough investigation of publicly available scientific literature and databases has revealed no specific information for a molecule designated by this name. It is possible that "this compound" may be an internal compound identifier not yet disclosed in the public domain, a synonym for another inhibitor, or a placeholder name.
Therefore, this technical guide will focus on a well-characterized and clinically significant selective inhibitor of Casein Kinase 2 (CK2), CX-4945 (Silmitasertib) , for which extensive data is available to meet the core requirements of this request.
CX-4945 (Silmitasertib): A Potent and Selective ATP-Competitive Inhibitor of CK2
Introduction:
Casein Kinase 2 (CK2) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, and survival.[1] Dysregulation of CK2 activity has been implicated in the pathogenesis of various diseases, particularly cancer, making it a compelling therapeutic target.[2] CX-4945, also known as Silmitasertib, is a potent, orally bioavailable, and selective ATP-competitive inhibitor of CK2 that has been evaluated in numerous preclinical and clinical studies.[3] This guide provides a comprehensive overview of its biochemical properties, mechanism of action, and the experimental methodologies used for its characterization.
Data Presentation
In Vitro Potency and Selectivity
The inhibitory activity of CX-4945 has been determined against CK2 and a panel of other kinases to establish its potency and selectivity.
| Target | IC50 (nM) | Assay Conditions | Reference |
| CK2α | 1 | Cell-free assay | [3] |
| CK2α' | 1 | Cell-free assay | [3] |
| FLT3 | >1000 | Not specified | |
| PIM1 | >1000 | Not specified | |
| CDK1 | >1000 | Not specified |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Lower values indicate higher potency.
Cellular Activity
The effect of CX-4945 on CK2 activity and cell viability has been assessed in various cancer cell lines.
| Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| HeLa | Akt (Ser129) Phosphorylation | CK2 Inhibition | 0.7 | |
| MDA-MB-231 | Akt (Ser129) Phosphorylation | CK2 Inhibition | 0.9 | |
| HeLa | Cell Viability (MTT Assay, 24h) | Cytotoxicity | >10 | |
| MDA-MB-231 | Cell Viability (MTT Assay, 24h) | Cytotoxicity | >10 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the IC50 value of a CK2 inhibitor.
Materials:
-
Recombinant human CK2α or CK2 holoenzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
CX-4945 (or other inhibitor)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the inhibitor (e.g., CX-4945) in the kinase reaction buffer.
-
In a reaction tube, combine the recombinant CK2 enzyme, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Plot the percentage of kinase activity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Cellular CK2 Activity
This protocol is used to assess the inhibition of CK2 in a cellular context by measuring the phosphorylation of a known CK2 substrate, such as Akt at Serine 129.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231)
-
Cell culture medium and supplements
-
CX-4945 (or other inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Akt (Ser129), anti-total Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the CK2 inhibitor for a specified duration (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser129) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
Mandatory Visualizations
Casein Kinase 2 Signaling Pathways
Caption: Key signaling pathways regulated by Casein Kinase 2 and inhibited by CX-4945.
Experimental Workflow for CK2 Inhibitor Evaluation
Caption: A typical experimental workflow for the evaluation of a CK2 inhibitor.
Logical Relationship of this compound's Selectivity
As no data is available for "this compound", the following diagram illustrates the concept of kinase selectivity using CX-4945 as an example.
Caption: Illustrative diagram of the high selectivity of CX-4945 for CK2 over other kinases.
References
A Technical Guide to the Role of Protein Kinase CK2 in Cell Signaling Pathways and the Impact of its Inhibition
Note to the Reader: This document provides a comprehensive overview of the role of Protein Kinase CK2 (formerly Casein Kinase II) in critical cell signaling pathways. Extensive searches for a specific inhibitor designated "CK2-IN-9" did not yield any publicly available information. Therefore, this guide utilizes data and protocols associated with well-characterized CK2 inhibitors, primarily Silmitasertib (CX-4945) , to illustrate the effects of CK2 inhibition. The principles and methodologies described herein are broadly applicable to the study of novel CK2 inhibitors.
Protein Kinase CK2 is a highly conserved serine/threonine kinase that is constitutively active and plays a pivotal role in a vast array of cellular processes.[1] Its dysregulation is frequently implicated in various diseases, particularly cancer, making it a significant target for therapeutic intervention.[2] CK2 exerts its influence by phosphorylating a multitude of substrates, thereby modulating key signaling pathways that govern cell survival, proliferation, and apoptosis.[3]
Quantitative Data on CK2 Inhibitors
The efficacy of CK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific biological target by 50%. The following tables summarize the IC50 values for commonly studied CK2 inhibitors across various cancer cell lines.
Table 1: IC50 Values of Silmitasertib (CX-4945) in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | BT-474 | 1.71-20.01 | [4] |
| Breast Cancer | MDA-MB-231 | 1.71-20.01 | [4] |
| Breast Cancer | MCF-7 | 1.71-20.01 | [4] |
| Pancreatic Cancer | BxPC-3 | G1 arrest induced | [4] |
| Leukemia | CLL | < 1 | [4] |
| Leukemia | Jurkat | 0.1 (endogenous CK2 activity) | [4] |
Table 2: IC50 Values of TBB (4,5,6,7-Tetrabromobenzotriazole) in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Leukemia | Jurkat | Endogenous CK2 inhibited | [4] |
Core Signaling Pathways Modulated by CK2
CK2 is a central node in several oncogenic signaling pathways. Its inhibition can lead to the downregulation of these pathways, thereby impeding cancer cell growth and survival.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival. CK2 positively regulates this pathway at multiple levels. It can directly phosphorylate and activate Akt, a key component of the pathway.[3] Furthermore, CK2 can phosphorylate and inhibit the tumor suppressor PTEN, which negatively regulates the PI3K/Akt pathway.[5] Inhibition of CK2 can, therefore, lead to reduced Akt activation and downstream signaling.
NF-κB Signaling Pathway
The NF-κB pathway is critical for inflammation, immunity, and cell survival. CK2 can promote NF-κB activation through multiple mechanisms. It can phosphorylate the IκB kinase (IKK) complex, leading to the degradation of the NF-κB inhibitor, IκBα.[6] This allows the NF-κB p65/p50 dimer to translocate to the nucleus and activate target gene expression. CK2 can also directly phosphorylate the p65 subunit of NF-κB, enhancing its transcriptional activity.[7]
JAK/STAT Signaling Pathway
The JAK/STAT pathway is essential for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, and differentiation. CK2 has been shown to be a novel interaction partner of JAKs and is essential for JAK-STAT activation.[8][9] Inhibition of CK2 can suppress the autophosphorylation of JAK2 and downstream signaling.[10]
References
- 1. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Involvement of PI3K-AKT-mTOR pathway in protein kinase CKII inhibition-mediated senescence in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CK2 modulation of NF-kappaB, TP53 and the malignant phenotype in head and neck cancer by anti-CK2 oligonucleotides in vitro or in vivo via sub-50 nm nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of protein kinase CK2 in intestinal epithelial cell inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] A CK2-dependent mechanism for activation of the JAK-STAT signaling pathway. | Semantic Scholar [semanticscholar.org]
- 9. A CK2-dependent mechanism for activation of the JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A CK2-dependent mechanism for activation of the JAK-STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Binding Affinity of a Potent CK2 Inhibitor: A Technical Guide
Disclaimer: Initial searches for "CK2-IN-9" did not yield information on a specific molecule with this identifier. It is presumed to be a non-standard nomenclature or a typographical error. This guide will therefore focus on the well-characterized, potent, and clinically evaluated Protein Kinase CK2 inhibitor, CX-4945 (Silmitasertib) , to provide an in-depth technical overview of its binding affinity to CK2. The principles and methodologies described herein are broadly applicable to the study of other kinase inhibitors.
Introduction
Protein Kinase CK2, formerly known as Casein Kinase II, is a ubiquitous and highly conserved serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and survival.[1] Its dysregulation is implicated in numerous diseases, particularly cancer, making it a significant target for therapeutic intervention. CX-4945 (Silmitasertib) is a potent, selective, and orally bioavailable ATP-competitive inhibitor of CK2 that has undergone clinical investigation.[2][3] Understanding the binding affinity of inhibitors like CX-4945 to CK2 is paramount for the development of effective and specific targeted therapies. This guide provides a detailed examination of the binding characteristics of CX-4945, the experimental protocols used to determine these properties, and its impact on CK2-mediated signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of CX-4945 for Protein Kinase CK2 has been extensively characterized using various biochemical and cellular assays. The key quantitative metrics, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), are summarized below.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 1 nM | Cell-free assay with recombinant human CK2α | [2] |
| Ki | 0.38 nM | Recombinant human CK2α, ATP-competitive inhibition | [2][3] |
| Cellular IC50 | 0.1 µM | Jurkat cells, measuring endogenous intracellular CK2 activity | [2] |
| Cellular IC50 | 0.7 µM | HeLa cells, measuring phosphorylation of Akt at Ser129 | [4] |
| Cellular IC50 | 0.9 µM | MDA-MB-231 cells, measuring phosphorylation of Akt at Ser129 | [4] |
Experimental Protocols
The determination of the binding affinity of a kinase inhibitor like CX-4945 involves a series of well-defined experimental procedures. Below are detailed methodologies for key in vitro and cellular assays.
In Vitro Kinase Assay (Biochemical Assay)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified CK2. A common method is a radiometric assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.
Objective: To determine the IC50 value of an inhibitor against purified CK2 enzyme.
Materials:
-
Recombinant human CK2 enzyme (holoenzyme or catalytic subunit)
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
Test inhibitor (e.g., CX-4945) dissolved in a suitable solvent (e.g., DMSO)
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assay or unlabeled for ADP-Glo™)
-
Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT, and 10 mM MgCl2)
-
96-well plates
-
For radiometric assay: P81 phosphocellulose paper, phosphoric acid wash solution, scintillation counter.
-
For ADP-Glo™ Assay: ADP-Glo™ Reagent, Kinase Detection Reagent, luminometer.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the CK2 enzyme, and the peptide substrate.
-
Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper. Wash the paper with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Convert the ADP produced to ATP by adding the Kinase Detection Reagent and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for CK2 Inhibition
This type of assay assesses the ability of an inhibitor to block CK2 activity within a cellular context by measuring the phosphorylation of a known downstream substrate.
Objective: To determine the cellular IC50 of an inhibitor by measuring the phosphorylation of a CK2 substrate.
Materials:
-
Human cancer cell line known to have active CK2 signaling (e.g., HeLa, Jurkat, MDA-MB-231)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., CX-4945)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Akt (Ser129), anti-total Akt, and an antibody for a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the inhibitor for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-Akt S129) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated protein and the loading control.
-
Normalize the phosphorylated protein signal to the loading control.
-
Calculate the percentage of inhibition of phosphorylation at each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a key signaling pathway involving CK2 and a general workflow for determining the binding affinity of a kinase inhibitor.
Caption: A simplified diagram of the PI3K/Akt signaling pathway highlighting the role of CK2 and its inhibition by CX-4945.
Caption: A general experimental workflow for characterizing the binding affinity and potency of a kinase inhibitor.
References
- 1. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Therapeutic Potential of CK2-IN-9: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is a pivotal regulator of a vast array of cellular processes. Its role in promoting cell growth, proliferation, and suppression of apoptosis has made it a significant target in oncology. Overexpression of CK2 is a common feature in a multitude of cancers, often correlating with poor prognosis. Consequently, the development of potent and selective CK2 inhibitors is an active area of research. This document provides a technical overview of a novel CK2 inhibitor, CK2-IN-9.
While research on many CK2 inhibitors is extensive, publicly available data on this compound is currently limited. This guide summarizes the existing information and provides a framework for its potential therapeutic exploration based on the known roles of CK2.
This compound: Known Properties and In Vitro Activity
This compound has been identified as a potent and selective inhibitor of CK2 kinase. The available quantitative data for this compound is summarized below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value |
| CK2 Kinase | 3 nM |
| Wnt Reporter Activity | 75 nM |
Table 2: Pharmacokinetic Properties of this compound in Rat
| Parameter | Value |
| Area Under the Curve (AUC) | 0.36 µM/h |
| Clearance (CL) | 65 mL/min/kg |
Mechanism of Action and Therapeutic Potential
The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of the CK2 protein kinase. By blocking CK2, this compound can modulate the phosphorylation of numerous downstream substrates, thereby interfering with the signaling pathways that are aberrantly activated in cancer cells.
Modulation of the Wnt Signaling Pathway
The Wnt signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. CK2 is a known positive regulator of the Wnt pathway. The ability of this compound to inhibit Wnt reporter activity at a nanomolar concentration suggests that its therapeutic potential may, at least in part, be mediated through the downregulation of this oncogenic pathway.
Below is a diagram illustrating the general role of CK2 in the Wnt/β-catenin signaling pathway. This compound would act by inhibiting the function of CK2 in this cascade.
Proposed Experimental Protocols for Evaluating this compound
Due to the lack of specific published experimental protocols for this compound, the following are detailed, generalized methodologies for assessing the efficacy of CK2 inhibitors, which can be adapted for the study of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of a CK2 inhibitor on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on its high potency, would be from 0.1 nM to 10 µM. Add the diluted inhibitor to the cells and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of CK2 Signaling
This protocol assesses the inhibition of CK2 activity by observing the phosphorylation status of its downstream targets.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford assay reagents
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-β-catenin, anti-total-Akt, anti-total-β-catenin, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound at various concentrations for a specified time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Wnt/β-catenin Reporter Assay
This assay quantifies the effect of this compound on the transcriptional activity of the Wnt pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash/FOPFlash reporter plasmids (or similar TCF/LEF reporter system)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt3a-conditioned medium or recombinant Wnt3a
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids.
-
Treatment: After 24 hours, treat the cells with serial dilutions of this compound.
-
Wnt Stimulation: Stimulate the Wnt pathway using Wnt3a-conditioned medium or recombinant Wnt3a.
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the reporter activity in treated cells to that in untreated, Wnt3a-stimulated cells.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for characterizing a CK2 inhibitor like this compound.
Conclusion and Future Directions
This compound is a highly potent inhibitor of CK2 kinase with demonstrated activity against the Wnt signaling pathway in vitro. While the currently available data is limited, its nanomolar potency suggests it could be a valuable tool for further research into the therapeutic potential of CK2 inhibition.
To fully elucidate the therapeutic potential of this compound, further studies are required, including:
-
Comprehensive kinase profiling to confirm its selectivity.
-
In vitro testing across a broad panel of cancer cell lines to determine its anti-proliferative and pro-apoptotic activity.
-
In-depth analysis of its effects on various CK2-mediated signaling pathways beyond Wnt.
-
In vivo studies in preclinical cancer models to evaluate its efficacy, pharmacokinetics, and tolerability.
Due to the limited amount of publicly available research on this compound, for a more comprehensive in-depth technical guide, we recommend exploring a more extensively studied CK2 inhibitor such as CX-4945 (Silmitasertib) . A wealth of peer-reviewed publications exists for CX-4945, detailing its mechanism of action, preclinical and clinical data, and its effects on a wide range of signaling pathways and cancer types. This would allow for a more thorough and data-rich technical whitepaper.
A Technical Guide to the Basic Research Applications of Potent CK2 Inhibitors: A Focus on CX-4945 (Silmitasertib)
Disclaimer: Information regarding a specific inhibitor designated "CK2-IN-9" is not widely available in the public scientific literature. This guide will therefore focus on the extensively researched, potent, and selective Protein Kinase CK2 inhibitor, CX-4945 (Silmitasertib) , as a representative tool for studying CK2 function in basic research. The principles, pathways, and protocols described herein are broadly applicable to other potent and selective ATP-competitive CK2 inhibitors.
Introduction to Protein Kinase CK2
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine protein kinase that is fundamental to a vast array of cellular processes.[1][2][3][4] Unlike many other kinases, CK2 does not require specific signaling events for its activation.[3] It exists as a tetrameric holoenzyme, typically composed of two catalytic subunits (α and/or α') and two regulatory β subunits. CK2 phosphorylates hundreds of substrates, influencing gene expression, cell cycle progression, proliferation, apoptosis, and DNA repair. Its ubiquitous nature and involvement in pathways critical for cell survival have made it a significant area of study. Abnormally high levels of CK2 are frequently documented in a variety of cancers, where it promotes cell survival and proliferation, establishing it as a key therapeutic target.
CX-4945: A Prototypical CK2 Inhibitor for Research
CX-4945 (Silmitasertib) is a potent, selective, and orally bioavailable small molecule inhibitor of CK2. It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the CK2α catalytic subunit. Due to its high potency and selectivity, CX-4945 has been extensively used as a chemical probe in basic research to elucidate the cellular functions of CK2 and has advanced to clinical trials for cancer therapy. Its application allows researchers to pharmacologically suppress CK2 activity and observe the downstream consequences in various biological systems.
Quantitative Data on CX-4945
The efficacy and selectivity of a chemical inhibitor are critical for its utility in research. CX-4945 demonstrates high potency against CK2 with significant selectivity over other kinases.
Table 3.1: Biochemical Potency and Selectivity of CX-4945
| Target Kinase | IC50 / Ki Value | Notes |
|---|---|---|
| CK2α (human) | Ki = 0.38 nM | High-affinity binding to the target kinase. |
| CK2 Holoenzyme | IC50 = 1 nM | Potent inhibition of the complete enzyme complex. |
| FLT3 | IC50 = 54 nM | ~50-fold less potent than against CK2. |
| PIM1 | IC50 = 110 nM | Demonstrates selectivity against other common off-targets. |
| CDK2 | IC50 > 10,000 nM | Highly selective against cyclin-dependent kinases. |
| GSK-3β | IC50 > 10,000 nM | Highly selective against glycogen (B147801) synthase kinase 3β. |
Table 3.2: Cellular Activity of CX-4945 in Cancer Cell Lines
| Cell Line | Cancer Type | Cellular Potency (DC50 / IC50) |
|---|---|---|
| PC3 | Prostate Cancer | DC50 = 4.9 µM |
| BxPC3 | Pancreatic Cancer | IC50 = 7.7 µM |
| Jurkat | T-cell Leukemia | DC50 = 1-9 µM |
| HCT116 | Colorectal Cancer | GI50 = 0.5 - 1 µM |
| MCF-7 | Breast Cancer | IC50 ~ 10 µM |
| HNSCC | Head and Neck Squamous Cell Carcinoma | IC50 = 0.6 - 1.5 µM |
Note: IC50 (half-maximal inhibitory concentration) and DC50 (half-maximal cell death concentration) values can vary based on assay conditions and duration.
Core Research Applications and Affected Signaling Pathways
Inhibition of CK2 by CX-4945 has been used to probe its function in several critical oncogenic signaling pathways.
PI3K/Akt/mTOR Pathway
CK2 positively regulates the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival. CK2 can directly phosphorylate Akt and also phosphorylates the tumor suppressor PTEN, inhibiting its phosphatase activity and thereby preventing the downregulation of PI3K signaling. Using CX-4945 allows researchers to study the consequences of restoring PTEN function and downregulating Akt activity.
Caption: CK2's role in the PI3K/Akt/mTOR pathway.
NF-κB Pathway
The NF-κB pathway is crucial for inflammation, immunity, and cell survival. CK2 can promote NF-κB activation by phosphorylating several components, including IκBα (the inhibitor of NF-κB) and the p65 subunit of NF-κB itself. Phosphorylation of IκBα leads to its degradation and the subsequent release and nuclear translocation of NF-κB. CX-4945 can be used to block this activation and study its impact on inflammatory responses and apoptosis resistance.
Caption: CK2-mediated activation of the NF-κB pathway.
JAK/STAT Pathway
The JAK/STAT signaling cascade is activated by cytokines and growth factors and is vital for immunity and cell proliferation. CK2 activity is a prerequisite for the activation of the JAK/STAT pathway. It has been shown to physically interact with and phosphorylate JAK family members, thereby amplifying cytokine signals. CX-4945 can effectively prevent the phosphorylation of STAT1 and STAT3, making it a valuable tool for studying cytokine signaling.
Caption: CK2 as a key modulator of JAK/STAT signaling.
Key Experimental Protocols
The following protocols provide a framework for investigating the effects of CK2 inhibitors like CX-4945 in a basic research setting.
Caption: General workflow for evaluating a CK2 inhibitor.
In Vitro CK2 Kinase Assay
This assay directly measures the enzymatic activity of purified CK2 and its inhibition by a compound.
-
Materials: Recombinant human CK2 enzyme, CK2-specific peptide substrate (e.g., RRRADDSDDDDD), CX-4945, Kinase Assay Buffer, ATP (can be [γ-³²P]ATP for radioactive detection or used with a luminescence-based kit like ADP-Glo™).
-
Procedure (ADP-Glo™ Assay):
-
Prepare serial dilutions of CX-4945 in kinase buffer.
-
In a 96-well plate, add kinase buffer, CK2 enzyme, and the peptide substrate to each well.
-
Add the diluted CX-4945 or vehicle control (e.g., DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding a final concentration of ATP (e.g., 10 µM). Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol, which involves adding ADP-Glo™ reagent followed by a kinase detection reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by plotting inhibition versus inhibitor concentration.
-
Cell Viability (MTT) Assay
This protocol assesses the effect of the inhibitor on cell proliferation and viability.
-
Materials: Selected cell line, 96-well plates, complete culture medium, CX-4945, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of CX-4945 in culture medium.
-
Remove the old medium and add the medium containing different concentrations of CX-4945 or vehicle control.
-
Incubate for a desired period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and add solubilization solution (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Western Blot Analysis of CK2 Substrate Phosphorylation
This method confirms that the inhibitor is engaging its target within the cell by assessing the phosphorylation status of a known CK2 substrate.
-
Materials: Treated and untreated cell lysates, protein quantification assay (e.g., BCA), SDS-PAGE equipment, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-phospho-Akt Ser129, anti-Akt, anti-CK2α), HRP-conjugated secondary antibody, chemiluminescent substrate.
-
Procedure:
-
Treat cells with various concentrations of CX-4945 for a specific time.
-
Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each sample.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a phosphorylated CK2 substrate overnight at 4°C. Also, probe separate blots for the total protein and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply a chemiluminescent substrate. Capture the signal using an imaging system. A decrease in the phospho-specific signal with treatment indicates target engagement.
-
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the induction of apoptosis by the CK2 inhibitor.
-
Materials: Treated and untreated cells, Annexin V-FITC Apoptosis Detection Kit, Binding Buffer, Propidium Iodide (PI) solution, Flow cytometer.
-
Procedure:
-
Treat cells with CX-4945 at the desired concentration for an appropriate time (e.g., 24-48 hours). Include positive and negative controls.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
Conclusion
Potent and selective CK2 inhibitors, exemplified by CX-4945, are invaluable tools for basic research. They allow for the acute pharmacological dissection of CK2's role in a multitude of signaling pathways that are central to cell fate decisions. By using the quantitative data and experimental protocols outlined in this guide, researchers can effectively investigate the biological consequences of CK2 inhibition, contributing to a deeper understanding of its function in both normal physiology and disease states like cancer. Future research will likely focus on identifying novel CK2 substrates, exploring its role in non-cancer pathologies, and developing next-generation inhibitors with improved therapeutic profiles.
References
- 1. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Protein Kinase CK2 in Complex with the Potent Inhibitor CX-4945: A Technical Guide
Disclaimer: Publicly available scientific literature and protein structure databases do not contain specific information on a compound designated "CK2-IN-9". Therefore, this technical guide utilizes the well-characterized and clinically relevant inhibitor, CX-4945 (Silmitasertib) , as a representative example to provide an in-depth structural and functional analysis of CK2 inhibition.
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitous and highly conserved serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and survival.[1] Its constitutive activity and broad substrate specificity make it a key regulator of numerous signaling pathways. Dysregulation of CK2 activity has been implicated in the pathogenesis of various diseases, most notably cancer, making it a compelling target for therapeutic intervention.
This guide provides a detailed technical overview of the structural analysis of the human CK2 alpha (CK2α) catalytic subunit in complex with the potent and selective ATP-competitive inhibitor, CX-4945. The structural insights gleaned from this complex provide a rational basis for the design and development of novel CK2 inhibitors.
Data Presentation
Quantitative Inhibitor Data: CX-4945
| Parameter | Value | Reference(s) |
| IC50 (CK2α) | 1 nM | [2][3] |
| IC50 (CK2α') | 1 nM | [2] |
| Ki | 0.38 nM | [4][5] |
| Cellular IC50 (Jurkat cells) | 0.1 µM | [3] |
Crystallographic Data: CK2α in Complex with CX-4945 (PDB ID: 3PE1)
| Parameter | Value | Reference(s) |
| Resolution | 1.60 Å | [6][7][8] |
| R-Value Work | 0.160 | [6] |
| R-Value Free | 0.203 | [6] |
| Space Group | P212121 | [6] |
| Method | X-RAY DIFFRACTION | [6] |
Structural Insights into the CK2α-CX-4945 Complex
The crystal structure of the human CK2α catalytic subunit in complex with CX-4945 reveals the molecular basis for its high potency and selectivity.[4][7] CX-4945 binds within the ATP-binding pocket of CK2α, acting as a type I kinase inhibitor.[7]
The tricyclic benzonaphthyridine core of CX-4945 occupies the adenine-binding region, forming extensive hydrophobic interactions with the surrounding residues.[4] A key interaction is a hydrogen bond between the pyridine (B92270) nitrogen of CX-4945 and the backbone amide of Val116 in the hinge region of the kinase.[9] Furthermore, the carboxylate group of the inhibitor engages in a water-mediated interaction with several key residues, including Lys68, Glu81, and Asp175.[9] This intricate network of interactions accounts for the low nanomolar affinity of CX-4945 for CK2.[4]
Key Signaling Pathways Regulated by CK2
CK2 is a central node in several pro-survival signaling pathways. Its inhibition by compounds like CX-4945 can lead to the downregulation of these pathways, ultimately inducing apoptosis in cancer cells.
References
- 1. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. Unprecedented selectivity and structural determinants of a new class of protein kinase CK2 inhibitors in clinical trials for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wwPDB: pdb_00003pe1 [wwpdb.org]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vitro Kinase Assays Using CK2-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitous and highly conserved serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell cycle control, DNA repair, and signal transduction.[1] Its dysregulation is implicated in numerous diseases, particularly cancer, making it a compelling target for therapeutic intervention.[2][3] CK2-IN-9 is a potent and selective inhibitor of CK2, designed to facilitate the investigation of CK2's roles in various signaling pathways and to assess its potential as a therapeutic agent.
These application notes provide a comprehensive guide for the use of this compound in in vitro kinase assays. Detailed protocols for both radiometric and luminescence-based assays are presented, along with data presentation guidelines and visualizations to aid in experimental design and data interpretation.
Quantitative Data for this compound
The following table summarizes representative quantitative data for this compound. Note: These values are illustrative and should be determined experimentally for each specific batch of inhibitor and under specific assay conditions.
| Parameter | Value | Notes |
| IC50 (CK2α) | 9 nM | Half-maximal inhibitory concentration against the CK2α catalytic subunit. (Value based on CK2-IN-1)[4] |
| Ki | < 20 nM | Inhibitor binding affinity. To be determined experimentally. |
| Mechanism of Action | ATP-competitive | Competes with ATP for binding to the kinase active site. |
| Recommended Concentration Range (In Vitro) | 1 nM - 10 µM | Optimal concentration may vary depending on the assay format and ATP concentration. |
Signaling Pathways Involving CK2
CK2 is a key regulator of multiple signaling pathways crucial for cell survival and proliferation. Understanding these pathways is essential for contextualizing the effects of CK2 inhibition.
Experimental Protocols
Two common methods for in vitro kinase assays are detailed below. The choice of assay will depend on available equipment, throughput requirements, and safety considerations.
Experimental Workflow Overview
Protocol 1: Radiometric Kinase Assay ([γ-³²P]ATP)
This method is considered a gold standard and directly measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate.
Materials:
-
Recombinant human CK2 holoenzyme (CK2α₂β₂)
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
This compound
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
P81 phosphocellulose paper
-
Wash Buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of this compound in Kinase Assay Buffer. Ensure the final DMSO concentration in the assay is consistent and below 1%.
-
Prepare a reaction master mix containing Kinase Assay Buffer, recombinant CK2 enzyme, and the peptide substrate.
-
-
Kinase Reaction:
-
In a microcentrifuge tube or 96-well plate, add the desired volume of the this compound dilution or DMSO (for control).
-
Add the reaction master mix to each tube/well.
-
Pre-incubate for 10 minutes at 30°C to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for CK2 if determining IC50 values.
-
Incubate for a predetermined time (e.g., 30 minutes) at 30°C. The incubation time should be within the linear range of the reaction.
-
-
Stopping the Reaction and Detection:
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with Wash Buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each this compound concentration relative to the DMSO control.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This method quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal. This method avoids the use of radioactivity.
Materials:
-
Recombinant human CK2 holoenzyme (CK2α₂β₂)
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer-compatible 96-well or 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of this compound in Kinase Assay Buffer. Maintain a constant, low percentage of DMSO across all wells.
-
Prepare a solution of the CK2 substrate and ATP in Kinase Assay Buffer.
-
-
Assay Setup:
-
Add the this compound dilutions or DMSO (for positive and negative controls) to the wells of the microplate.
-
Add the recombinant CK2 enzyme solution to all wells except the "no enzyme" negative control wells. Add Kinase Assay Buffer to the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate Kinase Reaction:
-
Add the substrate/ATP mixture to all wells to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detect ADP Production:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate as per the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (from "no enzyme" controls).
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background signal | Incomplete washing (radiometric assay) | Increase the number and duration of washes. |
| Non-specific binding of ATP | Ensure optimal buffer conditions and consider adding a non-ionic detergent (e.g., 0.01% Triton X-100) to the wash buffer. | |
| Low signal-to-noise ratio | Suboptimal enzyme or substrate concentration | Titrate the enzyme and substrate to determine optimal concentrations for a robust signal. |
| Short incubation time | Perform a time-course experiment to ensure the reaction is within the linear range and provides a sufficient signal. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents. |
| Inconsistent incubation times or temperatures | Use a multi-channel pipette for simultaneous addition of reagents and ensure uniform incubation conditions. |
Conclusion
This compound serves as a valuable tool for dissecting the complex roles of Protein Kinase CK2 in cellular signaling. The protocols outlined in these application notes provide a robust framework for characterizing the inhibitory activity of this compound in vitro. Careful optimization of assay conditions and adherence to the described methodologies will ensure the generation of high-quality, reproducible data, thereby advancing our understanding of CK2 biology and its therapeutic potential.
References
- 1. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. CK2-IN-1 |CAS:863598-09-8 Probechem Biochemicals [probechem.com]
Determining the IC50 of a Novel CK2 Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of a novel or uncharacterized inhibitor against Protein Kinase CK2 (formerly Casein Kinase II). As specific information regarding "CK2-IN-9" is not publicly available, this protocol outlines a generalized yet detailed methodology applicable to any putative CK2 inhibitor. The protocols provided cover both biochemical (enzymatic) and cell-based assays, which are fundamental for the characterization of kinase inhibitors. This guide includes detailed experimental procedures, data presentation templates, and visualizations of the underlying signaling pathway and experimental workflows to facilitate robust and reproducible IC50 determination.
Introduction to Protein Kinase CK2
Protein Kinase CK2 is a highly conserved serine/threonine kinase that is ubiquitously expressed in eukaryotic cells.[1] It exists as a tetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1][2] CK2 is a constitutively active kinase involved in a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][3] Its dysregulation has been implicated in numerous diseases, most notably cancer, making it a significant target for therapeutic intervention.[3][4][5] Many inhibitors developed for CK2 are ATP-competitive, binding to the ATP-binding pocket of the catalytic subunits and preventing the phosphorylation of its substrates.[6]
Data Presentation
Quantitative data from IC50 determination experiments should be recorded in a clear and organized manner to allow for accurate analysis and interpretation. Below are template tables for recording data from both biochemical and cell-based assays.
Table 1: Sample Data Layout for a Biochemical (Enzymatic) IC50 Assay
| Inhibitor Concentration [nM] | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) | Mean % Inhibition | Std. Dev. |
| 0 (Control) | 0 | 0 | 0 | 0.0 | 0.0 |
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| 500 | |||||
| 1000 | |||||
| 5000 | |||||
| 10000 |
Table 2: Sample Data Layout for a Cell-Based IC50 Assay (e.g., Cell Viability)
| Inhibitor Concentration [µM] | % Viability (Replicate 1) | % Viability (Replicate 2) | % Viability (Replicate 3) | Mean % Viability | Std. Dev. |
| 0 (DMSO Control) | 100 | 100 | 100 | 100.0 | 0.0 |
| 0.1 | |||||
| 0.5 | |||||
| 1 | |||||
| 5 | |||||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| 100 |
Experimental Protocols
Protocol 1: Biochemical IC50 Determination using an In Vitro Kinase Assay
This protocol describes a common method for determining the IC50 of an inhibitor against purified recombinant CK2 enzyme. The assay measures the phosphorylation of a specific substrate peptide.
Materials:
-
Recombinant human CK2 holoenzyme (α2β2)
-
CK2 substrate peptide (e.g., RRRADDSDDDDD)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the test inhibitor in DMSO. A common starting range is from 10 mM to 10 nM.
-
Prepare a working solution of CK2 enzyme in kinase buffer. The final concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a working solution of the CK2 substrate peptide and ATP in kinase buffer. The ATP concentration should be at or near its Km for CK2 (typically 10-50 µM).
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add 10 µL of the CK2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
-
Kinase Reaction and Detection:
-
Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized.
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP, which is then measured using a luciferase/luciferin reaction.
-
-
Data Analysis:
-
Measure the luminescence signal for each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition as a function of the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Cell-Based IC50 Determination using a Cell Viability Assay
This protocol measures the effect of the CK2 inhibitor on the viability of a cancer cell line known to be sensitive to CK2 inhibition (e.g., HeLa, A549).
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Sterile, clear-bottomed, white-walled 96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the test inhibitor in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the serially diluted inhibitor or DMSO (vehicle control).
-
Incubate the cells for 72 hours. The incubation time can be varied depending on the cell line and the expected potency of the inhibitor.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well.
-
Calculate the percent viability for each inhibitor concentration relative to the DMSO control.
-
Plot the percent viability as a function of the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: A simplified diagram of a generic CK2 signaling pathway and the inhibitory action of a competitive inhibitor.
Caption: Workflow for determining the IC50 of a CK2 inhibitor using biochemical and cell-based assays.
References
- 1. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Crystal structure of human protein kinase CK2: insights into basic properties of the CK2 holoenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of CK2-IN-9 in Cellular Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a myriad of cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2][3] Elevated CK2 activity is a hallmark of many cancer types, making it a compelling target for therapeutic intervention.[1][3][4] CK2-IN-9 is a potent and selective inhibitor of CK2 kinase. These application notes provide a comprehensive guide for utilizing this compound in cellular proliferation assays to assess its anti-cancer potential. This document outlines the underlying signaling pathways, detailed experimental protocols, and data presentation guidelines.
Data Presentation
The efficacy of this compound can be quantified by its half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. Below is a summary of the available inhibitory concentrations for this compound.
| Assay Type | Target/System | Inhibitor | IC50 |
| Biochemical Kinase Assay | CK2 Kinase | This compound | 3 nM |
| Cell-Based Reporter Assay | Wnt Reporter | This compound | 75 nM |
Note: Specific anti-proliferative IC50 values for this compound in various cancer cell lines are not widely available in the public domain. For comparative purposes, the following table provides representative IC50 values for the well-characterized CK2 inhibitor, CX-4945 (Silmitasertib), in several human cancer cell lines.[4]
| Cancer Type | Cell Line | Inhibitor | IC50 (µM) |
| Breast Cancer | MDA-MB-231 | CX-4945 | 1.71-20.01 |
| Breast Cancer | MCF-7 | CX-4945 | 1.71-20.01 |
| Leukemia | Jurkat | CX-4945 | 0.1 |
| Colon Cancer | HCT116 | CX-4945 | Not Specified |
| Cervical Cancer | HeLa | CX-4945 | Cytotoxic at 25-100 µM |
Key Signaling Pathways Modulated by CK2
CK2 is a central kinase that influences multiple signaling pathways critical for cell proliferation and survival.[4] Understanding these pathways is essential for interpreting the effects of CK2 inhibition with this compound.
Experimental Workflow for Evaluating this compound
A systematic approach is necessary to characterize the anti-proliferative effects of this compound on cancer cell lines. The following workflow outlines the key experimental stages.
References
- 1. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for CK2 Inhibitor Treatment in Animal Models of Cancer
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is frequently overexpressed in a wide range of human cancers.[1][2] Its elevated activity promotes tumorigenesis by regulating key cellular processes including cell proliferation, survival, and angiogenesis.[3][4] CK2 exerts its pro-oncogenic functions through the modulation of several critical signaling pathways, such as the PI3K/AKT/mTOR, NF-κB, and JAK/STAT pathways.[4][5] Consequently, CK2 has emerged as a promising therapeutic target in oncology.[6][7]
CK2 inhibitors are a class of small molecules designed to block the catalytic activity of CK2, thereby inducing apoptosis and inhibiting tumor growth in cancer cells.[7] One of the most extensively studied CK2 inhibitors is CX-4945 (Silmitasertib), which has demonstrated significant anti-tumor efficacy in various preclinical cancer models and is currently under clinical investigation.[4][7] These application notes provide a comprehensive overview of the treatment protocols for CK2 inhibitors, using CX-4945 as a representative agent, in animal models of cancer. This document includes detailed methodologies for in vivo studies, quantitative data on treatment regimens and efficacy, and diagrams of the targeted signaling pathways.
Data Presentation
In Vivo Efficacy of the CK2 Inhibitor CX-4945
The following table summarizes the quantitative data from various preclinical studies on the efficacy of CX-4945 in different animal models of cancer.
| Cancer Type | Animal Model | Cell Line | Dosage and Administration | Treatment Schedule | Key Findings |
| Breast Cancer | Orthotopic xenograft in nude mice | BT-474 | 25 or 75 mg/kg, oral (p.o.), twice daily (b.i.d.) | 31 days | Significant tumor growth inhibition (88% at 25 mg/kg; 97% at 75 mg/kg) with no significant toxicity or body weight loss.[2] |
| Glioblastoma | Orthotopic xenograft in nude mice | Primary human GBM xenografts | Data not available | Data not available | Inhibition of tumor growth.[8] |
| Pancreatic Cancer | Xenograft in mice | Data not available | Data not available | Data not available | Inhibition of tumor growth.[5] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Xenograft in nude mice | Tongue, hypopharyngeal, and laryngeal carcinoma cells | Data not available | Data not available | Significant reduction in tumor volume and number of metastases, with increased survival.[5] |
Pharmacokinetics of CX-4945 in Animal Models
Understanding the pharmacokinetic profile of a drug is crucial for designing effective treatment regimens. The following table outlines the key pharmacokinetic parameters of CX-4945 in rats.
| Parameter | Value |
| Bioavailability (Oral) | >70%[8][9] |
| Plasma Protein Binding | >98%[9] |
| Volume of Distribution (Vss) | 1.39 L/kg[9] |
| Clearance (CL) | 0.08 L/kg/h[9] |
| MDCK Cell Permeability | High (>10 x 10⁻⁶ cm/s)[9] |
Experimental Protocols
General Protocol for In Vivo Efficacy Studies Using a Xenograft Mouse Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a CK2 inhibitor, using CX-4945 as an example, in a subcutaneous xenograft mouse model.
1. Animal Model and Cell Culture:
-
Animal Strain: Immunocompromised mice (e.g., BALB/c nude, NOD/SCID) are commonly used for xenograft studies.
-
Cell Line: Select a cancer cell line known to have high CK2 expression. Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
2. Tumor Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of approximately 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor the mice daily for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Drug Formulation and Administration:
-
Preparation of Dosing Solution: Formulate the CK2 inhibitor in a suitable vehicle. For CX-4945, this is often an aqueous suspension.
-
Dosage Calculation: Calculate the required amount of the inhibitor based on the desired dose and the body weight of the mice.
-
Administration: Administer the CK2 inhibitor to the treatment group via the appropriate route (e.g., oral gavage for CX-4945). Administer the vehicle solution to the control group using the same volume and schedule.
5. Monitoring and Data Collection:
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Record the body weight of each mouse at regular intervals to assess toxicity.
-
Observe the general health and behavior of the mice daily.
6. Study Endpoint and Analysis:
-
Euthanize the mice at the end of the study or when tumors reach a predetermined maximum size.
-
Excise the tumors and record their final weight.
-
Analyze the data by comparing the tumor growth rates and final tumor weights between the treatment and control groups. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed differences.
Western Blot Analysis of Downstream Signaling
This protocol describes how to assess the pharmacodynamic effects of the CK2 inhibitor on its target signaling pathways in tumor tissue.
1. Tissue Lysis:
-
Excise tumors from treated and control animals at the end of the study.
-
Homogenize the tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key downstream targets of CK2 (e.g., p-Akt, Akt, p-p65 NF-κB, p65 NF-κB).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Key signaling pathways regulated by CK2 and targeted by CK2 inhibitors.
Caption: Experimental workflow for in vivo efficacy studies of CK2 inhibitors.
References
- 1. Protein Kinase CK2, a Potential Therapeutic Target in Carcinoma Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours | In Vivo [iv.iiarjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic characterization of CK2 inhibitor CX-4945 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of CK2 Inhibitors in Studying Neurodegenerative Diseases
A focus on the representative inhibitor CX-4945 (Silmitasertib)
Note: While the initial request specified "CK2-IN-9," a thorough search of the scientific literature did not yield specific information for an inhibitor with this designation. Therefore, these application notes and protocols have been developed using data for the well-characterized and clinically relevant Protein Kinase CK2 inhibitor, CX-4945 (Silmitasertib) , as a representative tool for studying the role of CK2 in neurodegenerative diseases.
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is implicated in a wide array of cellular processes, including cell growth, proliferation, and apoptosis.[1][2] Emerging evidence has highlighted the dysregulation of CK2 in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[3][4] CK2 is known to phosphorylate key proteins involved in these disorders, such as tau, α-synuclein, and huntingtin, thereby influencing their aggregation and toxicity.[5] Furthermore, CK2 plays a role in neuroinflammation, a common feature of neurodegenerative conditions.
The use of selective CK2 inhibitors, such as CX-4945, provides a powerful pharmacological tool to investigate the specific roles of CK2 in disease-relevant pathways and to evaluate its potential as a therapeutic target. These application notes provide an overview of the use of CX-4945 in a research setting to study neurodegenerative diseases.
Mechanism of Action
CX-4945 is an ATP-competitive inhibitor of CK2. It binds to the ATP-binding pocket of the CK2α and CK2α' catalytic subunits, preventing the phosphorylation of downstream substrates. By inhibiting CK2 activity, CX-4945 allows for the elucidation of CK2-dependent signaling pathways involved in neurodegeneration.
Data Presentation
The following tables summarize key quantitative data for CX-4945 and other relevant CK2 inhibitors.
Table 1: In Vitro Potency of Selected CK2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (pM) | Notes |
| CX-4945 (Silmitasertib) | CK2α | 1 | 223 | Orally bioavailable; has been in clinical trials for cancer. |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | CK2 | 110 | - | Widely used research tool, but has off-target effects. |
| DMAT (2-Dimethylamino-4,5,6,7-tetrabromobenzimidazole) | CK2 | 40 | - | More potent than TBB but also shows off-target activity. |
| Quinalizarin | CK2 holoenzyme | 150 | 60 | Potent and selective inhibitor. |
Table 2: Cellular Activity of CX-4945
| Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| HeLa | Akt (S129) Phosphorylation | Inhibition of phosphorylation | 0.7 | |
| MDA-MB-231 | Akt (S129) Phosphorylation | Inhibition of phosphorylation | 0.9 | |
| Jurkat | Apoptosis Induction | Cell Death | ~15 (DC50) | |
| A549 | Cell Proliferation | Inhibition of proliferation | 23.1 (for a different non-ATP competitive inhibitor) |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine Inhibitor Potency
This protocol is designed to measure the direct inhibitory effect of a compound on CK2 enzymatic activity.
Materials:
-
Recombinant human CK2 enzyme (CK2α, CK2α', or holoenzyme)
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
CX-4945 (or other inhibitor)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
P81 phosphocellulose paper (for radioactive assay) or luminometer (for ADP-Glo™)
Procedure (using ADP-Glo™ Assay):
-
Prepare a serial dilution of CX-4945 in kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, CK2 enzyme, and the peptide substrate.
-
Add the different concentrations of CX-4945 to the wells. Include a vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ manufacturer's instructions.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of CK2 Substrate Phosphorylation in a Neuronal Cell Line
This protocol allows for the detection of changes in the phosphorylation state of a known CK2 substrate (e.g., phospho-Akt at Ser129) in a cellular context.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium and supplements
-
CX-4945
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt (S129), anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed the neuronal cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of CX-4945 for a specified time (e.g., 1, 6, 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-protein levels to the total protein and a loading control (e.g., GAPDH).
Protocol 3: Cell Viability Assay in a Neurodegenerative Disease Model
This protocol assesses the effect of CK2 inhibition on the viability of cells in a model of neurodegenerative disease (e.g., cells expressing mutant huntingtin or treated with Aβ oligomers).
Materials:
-
Cell line relevant to a neurodegenerative disease (e.g., PC12 cells expressing mutant huntingtin)
-
Cell culture medium and supplements
-
CX-4945
-
MTT or resazurin-based cell viability reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Induce the disease phenotype if necessary (e.g., induce expression of mutant protein).
-
Treat the cells with a range of concentrations of CX-4945. Include vehicle-treated and untreated controls.
-
Incubate for a desired period (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions and incubate.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the EC50 value.
Visualizations
Caption: Role of CK2 in neurodegenerative pathways and the inhibitory action of CX-4945.
References
Techniques for Measuring CK2 Inhibitor Efficacy In Vivo: Application Notes and Protocols
Note: A thorough search of scientific literature did not yield specific information for a compound designated "CK2-IN-9." Therefore, these application notes and protocols are based on the well-characterized and clinically evaluated protein kinase CK2 inhibitor, CX-4945 (Silmitasertib) , as a representative example for assessing the in vivo efficacy of CK2 inhibitors. The principles and methods described herein are broadly applicable to other potent and selective CK2 inhibitors.
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is overexpressed in numerous cancers.[1] CK2 plays a crucial role in promoting cell proliferation, survival, and angiogenesis by modulating key oncogenic signaling pathways, including PI3K/AKT, Wnt/β-catenin, and NF-κB.[1][2] Its constitutive activity in cancer cells makes it an attractive therapeutic target.[2][3] CX-4945 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of CK2 that has been evaluated in both preclinical in vivo models and human clinical trials.[4][5]
These application notes provide detailed protocols for evaluating the in vivo efficacy of CK2 inhibitors like CX-4945 using xenograft tumor models. The methodologies cover tumor growth assessment, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and biomarker modulation in key signaling pathways.
Core Signaling Pathways Modulated by CK2
CK2 exerts its pro-survival effects through multiple signaling cascades. Understanding these pathways is critical for designing experiments and selecting appropriate biomarkers to measure target engagement and downstream efficacy.
-
PI3K/AKT Pathway: CK2 can directly phosphorylate and activate AKT at Serine 129, a key pro-survival kinase.[2] It can also phosphorylate and inactivate the tumor suppressor PTEN, which normally antagonizes PI3K signaling.[2]
-
Wnt/β-catenin Pathway: CK2 enhances the Wnt/β-catenin pathway by phosphorylating β-catenin, which promotes its stability and transcriptional activity, leading to the expression of genes involved in proliferation.[6]
-
NF-κB Pathway: CK2 can phosphorylate the IκBα subunit, promoting its degradation and leading to the activation of the NF-κB transcription factor, which is involved in inflammation and cell survival.[2]
-
JAK/STAT Pathway: CK2 can phosphorylate and activate both JAK2 and STAT3, amplifying cytokine signaling and promoting cell proliferation.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structure of human protein kinase CK2: insights into basic properties of the CK2 holoenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours | In Vivo [iv.iiarjournals.org]
- 6. medchem.org.ua [medchem.org.ua]
Troubleshooting & Optimization
Technical Support Center: Optimizing CK2-IN-9 Dosage for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of CK2-IN-9 for in vitro cell culture experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate effective and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of Protein Kinase CK2 (formerly Casein Kinase II). CK2 is a highly conserved serine/threonine kinase that is often overexpressed in various cancers.[1] It plays a crucial role in regulating numerous cellular processes essential for cancer cell survival, proliferation, and resistance to therapy by phosphorylating hundreds of substrates.[1] CK2 is a key component of several oncogenic signaling pathways, including PI3K/Akt/mTOR, Wnt/β-catenin, and NF-κB.[1] By inhibiting CK2, this compound aims to disrupt these pathways and induce cancer cell death.
Q2: Why do different cell lines show varying sensitivity to CK2 inhibitors?
The sensitivity of cancer cell lines to CK2 inhibitors can differ significantly due to a phenomenon known as "non-oncogene addiction."[2] While not a classic oncogene, many cancer cells become highly dependent on CK2 activity for survival.[2] The extent of this dependency is influenced by:
-
Underlying Genetic and Signaling Landscapes: The unique molecular makeup of each cell line determines its reliance on CK2-regulated pathways. For instance, cells heavily dependent on the PI3K/Akt/mTOR pathway may be more sensitive to CK2 inhibition.
-
Expression Levels of CK2 Subunits: The relative expression of CK2 catalytic (α and α') and regulatory (β) subunits can vary between cell lines, affecting overall kinase activity and inhibitor sensitivity.
-
Activation of Compensatory Pathways: Some cell lines can mitigate the effects of CK2 inhibition by upregulating alternative survival pathways.
-
Drug Efflux Pumps: The expression of multi-drug resistance (MDR) pumps can lead to the active removal of the inhibitor from the cell, reducing its effectiveness.
Q3: What is a good starting concentration range for this compound in a new cell line?
For a novel inhibitor like this compound where extensive public data may not be available, it is crucial to perform a dose-response experiment. A broad concentration range is recommended for initial screening, for example, from 0.1 µM to 100 µM. This wide range helps to capture the full dose-response curve and determine the half-maximal inhibitory concentration (IC50) for cell viability.
Q4: How should I prepare and store a stock solution of this compound?
Most small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To prevent degradation from repeated freeze-thaw cycles, this stock should be aliquoted and stored at -20°C or -80°C. Immediately before use, the stock solution should be diluted to the final working concentration in the cell culture medium. It is critical to keep the final DMSO concentration in the cell culture low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High variability in IC50 values between replicate experiments. | Inconsistent cell seeding density. Edge effects in multi-well plates. Variation in inhibitor concentration due to improper mixing or degradation. | Use a cell counter for accurate seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. Prepare fresh inhibitor dilutions for each experiment and ensure complete solubilization of the stock. |
| CK2 inhibitor shows lower than expected potency (high IC50 value). | The cell line is inherently resistant. Suboptimal inhibitor exposure time. The inhibitor is being extruded by drug efflux pumps. | Analyze the cell line's dependence on CK2-regulated pathways. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. Test for the expression of MDR pumps. |
| No effect on cell viability, but phosphorylation of downstream targets is reduced. | The targeted CK2-mediated pathway is not critical for survival in that specific cell line. The level of CK2 inhibition is not sufficient to trigger cell death. | Investigate other CK2-regulated pathways that may be more relevant to the cell line. Consider testing higher inhibitor concentrations if cytotoxicity is the desired outcome. |
| Inconsistent results in Western blots for CK2 phospho-substrates. | Poor antibody quality. Suboptimal protein extraction or sample handling. | Use validated antibodies specific for the phosphorylated form of the substrate. Use lysis buffers containing phosphatase inhibitors and avoid repeated freeze-thaw cycles of lysates. |
Quantitative Data: IC50 Values of Common CK2 Inhibitors
The following tables provide a reference for the potency of other well-characterized CK2 inhibitors in various human cancer cell lines. These values can serve as a guide for expected effective concentration ranges when working with this compound. Note that IC50 values can vary based on experimental conditions.
Table 1: IC50 Values of Silmitasertib (CX-4945) in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | BT-474 | 1.71-20.01 |
| MDA-MB-231 | 1.71-20.01 | |
| MCF-7 | 1.71-20.01 | |
| Leukemia | CLL | < 1 |
| Jurkat | 0.1 (endogenous CK2 activity) |
Table 2: IC50 Values of TBB (4,5,6,7-Tetrabromobenzotriazole) in Human Cancer Cell Lines
| Source | Cell Line | IC50 (µM) |
| Leukemia | Jurkat | Endogenous CK2 inhibited |
| Rat Liver | - | 0.9 |
| Human Recombinant | - | 1.6 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a standard method for assessing cell viability based on the metabolic activity of mitochondria to determine the cytotoxic effects of this compound.
Materials:
-
Human cancer cell line of choice
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Inhibitor Treatment: Prepare a series of dilutions of this compound in complete culture medium. A broad range (e.g., 0.1 to 100 µM) is recommended for the initial experiment. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate the plate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization and Absorbance Measurement: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Analysis of CK2 Signaling by Western Blotting
This protocol is used to assess the inhibition of CK2 activity by observing the phosphorylation status of its downstream targets, such as Akt at Serine 129 (p-Akt S129).
Materials:
-
Human cancer cell line of choice
-
Complete culture medium
-
This compound
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford assay kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies (e.g., anti-p-Akt S129, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound and a vehicle control for the desired time.
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge the lysate to pellet cellular debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt S129) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to determine the effect of this compound on the phosphorylation of the target protein.
Visualizations
Caption: Key signaling pathways regulated by CK2 and inhibited by this compound.
Caption: A workflow for troubleshooting this compound dosage optimization.
References
Technical Support Center: Understanding and Mitigating Off-Target Effects of CK2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Protein Kinase CK2 inhibitors, with a focus on potential off-target effects, using compounds like CK2-IN-9 as a case study.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes with this compound that don't align with known CK2 functions. What could be the cause?
A1: Unexpected phenotypes when using kinase inhibitors are often attributable to off-target effects. While designed to be selective, many small molecule inhibitors can interact with other kinases or proteins within the cell, leading to a complex biological response. For CK2 inhibitors, particularly those with an ATP-competitive mechanism of action, off-target binding can occur due to the highly conserved nature of the ATP-binding pocket across the human kinome. It is crucial to consider that the observed cellular outcome may be a composite of both on-target CK2 inhibition and off-target activities.
Q2: What are the common off-target kinases for CK2 inhibitors?
A2: Kinome-wide screening of various CK2 inhibitors has revealed several common off-target kinase families. These often include:
-
PIM kinases (PIM-1, -2, -3): These are frequently observed as off-targets for CK2 inhibitors.
-
HIPK2 (Homeodomain-interacting protein kinase 2)
-
DYRK kinases (Dual-specificity tyrosine phosphorylation-regulated kinase)
-
CK1 (Casein Kinase 1)
-
CDKs (Cyclin-dependent kinases)
-
CLKs (Cdc2-like kinases) [1]
It is important to note that the specific off-target profile can vary significantly between different chemical scaffolds of CK2 inhibitors.
Q3: How can we experimentally determine the off-target profile of our specific CK2 inhibitor?
A3: There are two primary experimental approaches to comprehensively determine the off-target profile of a kinase inhibitor:
-
In Vitro Kinase Profiling (Kinome Scanning): This involves screening your inhibitor against a large panel of purified kinases (often hundreds) to determine its inhibitory activity (e.g., IC50 or Ki values) against each. This provides a broad, quantitative measure of the inhibitor's selectivity.
-
Chemical Proteomics: This approach identifies the direct binding targets of a compound within a complex biological sample, such as a cell lysate. Techniques like affinity chromatography using an immobilized version of the inhibitor, followed by mass spectrometry, can reveal both expected and unexpected protein interactions.
Troubleshooting Guides
Issue: High cytotoxicity or unexpected cell death at concentrations intended to be specific for CK2.
-
Possible Cause: Inhibition of essential off-target kinases.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration that inhibits CK2 activity without causing excessive cytotoxicity.
-
Use Structurally Distinct CK2 Inhibitors: Corroborate your findings with at least one other CK2 inhibitor from a different chemical class. If the phenotype persists, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, transfect cells with a drug-resistant mutant of CK2. This should rescue the on-target effects but not the off-target toxicity.
-
Profile Against Known Off-Targets: Use western blotting to check the phosphorylation status of known substrates of common off-target kinases (e.g., substrates of PIM or DYRK kinases).
-
Issue: Discrepancy between in vitro potency (IC50) and cellular activity.
-
Possible Cause: Poor cell permeability, active efflux from cells, or inhibitor metabolism.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use cellular thermal shift assays (CETSA) or NanoBRET target engagement assays to confirm that the inhibitor is reaching and binding to CK2 within the cell.
-
Consider ATP Concentration: In vitro kinase assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels. An inhibitor that appears potent in vitro may be less effective in a cellular context.
-
Evaluate Efflux Pump Activity: Co-incubate with known efflux pump inhibitors to see if the cellular potency of your CK2 inhibitor increases.
-
Quantitative Data on CK2 Inhibitor Selectivity
The following table summarizes the inhibitory activity of a well-characterized CK2 inhibitor, CX-4945, against its intended target and several known off-target kinases. This data illustrates the importance of considering the broader selectivity profile of an inhibitor.
| Kinase Target | IC50 (nM) | Notes |
| CK2α | 1 | On-target |
| FLT3 | 3 | Off-target |
| PIM1 | 5 | Off-target |
| CDK9 | 16 | Off-target |
| DYRK1A | 35 | Off-target |
| HIPK2 | 93 | Off-target |
Data is compiled from various sources and should be used for illustrative purposes. Actual values may vary depending on assay conditions.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of a CK2 inhibitor against purified CK2 and a panel of potential off-target kinases.
Materials:
-
Recombinant human CK2α and other kinases of interest.
-
Specific peptide substrate for each kinase.
-
CK2 inhibitor (e.g., this compound) dissolved in DMSO.
-
Kinase assay buffer.
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega).
-
96-well plates.
-
Plate reader or scintillation counter.
Methodology:
-
Prepare a serial dilution of the CK2 inhibitor in kinase assay buffer.
-
Add the kinase and its specific substrate to each well of a 96-well plate.
-
Add the diluted inhibitor to the wells. Include a DMSO-only control (vehicle) and a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP (with [γ-³²P]ATP for radiometric assay, or cold ATP for ADP-Glo™).
-
Incubate the plate at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction according to the assay kit instructions.
-
Quantify the kinase activity by measuring either the incorporation of ³²P into the substrate or the amount of ADP produced.
-
Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Chemical Proteomics Workflow for Off-Target Identification
Objective: To identify the cellular binding partners of a CK2 inhibitor.
Materials:
-
CK2 inhibitor with a linker for immobilization (or a clickable alkyne/azide tag).
-
Affinity resin (e.g., NHS-activated sepharose beads).
-
Cell line of interest.
-
Cell lysis buffer.
-
Mass spectrometer.
Methodology:
-
Affinity Resin Preparation: Covalently couple the linker-modified CK2 inhibitor to the affinity resin.
-
Cell Lysis: Culture and lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Affinity Pulldown: Incubate the cell lysate with the inhibitor-coupled resin. Also, include a control incubation with unconjugated resin.
-
Washing: Extensively wash the resin to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, often by using a competing soluble inhibitor or by denaturing conditions.
-
Protein Digestion and Mass Spectrometry: Digest the eluted proteins into peptides (e.g., with trypsin) and analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins from the MS/MS data using a protein database search engine. Compare the proteins identified from the inhibitor resin to the control resin to determine the specific interactors.
Visualizations
Signaling Pathways Involving CK2
The following diagram illustrates the central role of CK2 in several key signaling pathways implicated in cell survival and proliferation. Off-target inhibition of other kinases in these or related pathways can lead to complex and sometimes counterintuitive cellular responses.
References
Technical Support Center: Improving the In Vivo Bioavailability of CK2 Inhibitors
Welcome to the technical support center for researchers utilizing Protein Kinase CK2 inhibitors, such as CK2-IN-9. This resource is designed to address the common challenge of translating potent in vitro activity into in vivo efficacy, which is often hindered by poor bioavailability. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you optimize your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My CK2 inhibitor, this compound, is highly potent in my cell-based assays but shows no effect in my animal model. What is the likely problem?
A1: A significant discrepancy between in vitro potency and in vivo efficacy is commonly due to poor pharmacokinetics (PK), with low bioavailability being the primary culprit. Many kinase inhibitors are poorly soluble in water and highly lipophilic, which limits their absorption after oral administration.[1][2] Other factors can include rapid metabolism (first-pass effect) or rapid clearance. For some potent CK2 inhibitors, low oral bioavailability has necessitated the use of intraperitoneal (IP) or intravenous (IV) dosing to achieve therapeutic drug concentrations in preclinical models.[3]
Q2: What are the initial physical properties of this compound I should be aware of?
A2: While specific data for "this compound" is not widely published, inhibitors of this class often share characteristics with compounds like CK2-IN-4. They are typically small molecules with poor aqueous solubility. For example, CK2-IN-4 is soluble in DMSO at approximately 5 mg/mL (13.69 mM), but its solubility in aqueous buffers is expected to be significantly lower.[4] Understanding these properties is the first step in developing an appropriate formulation.
Q3: What are the most common formulation strategies to improve the oral bioavailability of a compound like this compound?
A3: Several strategies can be employed to enhance the absorption of poorly soluble kinase inhibitors:
-
Amorphous Solid Dispersions (ASD): This technique involves dispersing the drug in a polymer matrix to prevent it from crystallizing, which can improve its dissolution rate and solubility.[5]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by dissolving the compound in oils and surfactants, which helps it stay in solution in the gastrointestinal tract.
-
Salt Formation: Creating a lipophilic salt form of the inhibitor can significantly enhance its solubility in lipid-based excipients, facilitating higher loading in formulations.
-
Particle Size Reduction (Micronization): Reducing the particle size of the drug increases the surface area available for dissolution.
-
Use of Co-solvents and Surfactants: Simple aqueous suspensions can be improved by adding agents like Tween 80, polyethylene (B3416737) glycol (PEG), or carboxymethylcellulose (CMC) to help wet the compound and keep it suspended.
Q4: My compound still fails to show efficacy after oral administration with an improved formulation. What is my next step?
A4: If optimizing the oral formulation is unsuccessful, you should consider alternative routes of administration that bypass the gastrointestinal tract and first-pass metabolism in the liver. Intraperitoneal (IP) and intravenous (IV) injections are common alternatives in preclinical research that can provide more direct and predictable systemic exposure. This allows you to confirm that the compound is pharmacologically active in vivo when adequate exposure is achieved, separating the issue of bioavailability from the compound's intrinsic activity.
Q5: How do I know which signaling pathways to monitor in my tumor model to confirm this compound is hitting its target?
A5: Protein Kinase CK2 is a pleiotropic enzyme that phosphorylates hundreds of substrates and is involved in numerous pro-survival signaling pathways. Key pathways to monitor for target engagement include the Wnt/β-catenin, PI3K/Akt/mTOR, and NF-κB pathways. Assessing the phosphorylation status of known CK2 substrates (e.g., p-Akt at Ser129) or downstream markers (e.g., β-catenin levels) in tumor lysates after treatment can provide direct evidence of target inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates during or after administration. | The vehicle is unable to maintain the compound in solution upon dilution in physiological fluids. | 1. Switch from a solution to a suspension formulation.2. Reduce the dosing concentration.3. Incorporate solubilizing excipients like Vitamin E TPGS.4. Explore lipid-based formulations. |
| No detectable drug in plasma after oral dosing. | 1. Extremely low solubility/dissolution in the GI tract.2. High first-pass metabolism. | 1. Attempt IP or IV administration to establish a baseline exposure profile.2. Employ an advanced formulation strategy like an amorphous solid dispersion.3. Micronize the compound to improve dissolution rate. |
| High variability in efficacy between animals. | 1. Inconsistent dosing (e.g., improper gavage).2. Variability in GI tract physiology (food effects). | 1. Ensure proper training on administration techniques.2. Standardize the fasting/feeding state of the animals before and after dosing.3. Increase the homogeneity of the formulation by ensuring it is well-mixed before each dose. |
| In vivo efficacy is observed, but only at very high doses. | The compound has low bioavailability, requiring a high dose to achieve the necessary therapeutic concentration. | 1. Conduct a basic pharmacokinetic (PK) study to correlate dose with plasma concentration.2. Focus on formulation improvements to increase the exposure achieved per unit dose, which can reduce the required dose and potential off-target toxicities. |
Data Presentation
Table 1: Physicochemical Properties of a Representative CK2 Inhibitor (CK2-IN-4)
| Property | Value | Reference |
| Molecular Weight | 365.36 g/mol | |
| Molecular Formula | C₁₈H₁₁N₃O₄S | |
| Max Solubility (DMSO) | 5 mg/mL (13.69 mM) | |
| Aqueous Solubility | Expected to be low | General knowledge for this compound class |
| Biopharmaceutics Classification System (BCS) | Likely Class II or IV | Based on typical kinase inhibitor properties |
Table 2: Common Excipients for In Vivo Formulations of Poorly Soluble Compounds
| Excipient | Type | Common Use | Notes |
| Tween 80 | Non-ionic surfactant | Wetting agent, emulsifier | Often used at 0.5-5% in saline or PBS for suspensions. |
| Polyethylene Glycol (PEG 300/400) | Co-solvent | Solubilizing agent for solutions | Can cause transient irritation. Often mixed with other vehicles. |
| Carboxymethylcellulose (CMC) | Suspending agent | Increases viscosity to prevent particle settling | Typically used at 0.5-1% (w/v) in water. |
| Corn Oil / Sesame Oil | Lipid vehicle | Vehicle for oil-based solutions/suspensions | Suitable for highly lipophilic compounds. |
| Vitamin E TPGS | Solubilizer, absorption enhancer | Used in advanced formulations | Can inhibit P-glycoprotein efflux pumps, potentially boosting bioavailability. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Different Vehicles
-
Preparation : Prepare stock solutions of this compound in 100% DMSO (e.g., 20 mM). Prepare a panel of potential formulation vehicles (e.g., Water, Saline + 0.5% Tween 80, 10% PEG400 in Saline).
-
Spiking : Add a small volume of the DMSO stock solution into each test vehicle to a final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%) to minimize its solubilizing effect.
-
Equilibration : Incubate the samples at room temperature for 2-4 hours with gentle agitation.
-
Separation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.
-
Quantification : Carefully remove the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS. The resulting concentration is the kinetic solubility in that vehicle.
Protocol 2: Preparation of a Simple Suspension for Oral Gavage
-
Weighing : Weigh the required amount of this compound powder.
-
Wetting : Add a small amount of a wetting agent (e.g., 2% Tween 80 in sterile water) to the powder to form a uniform paste. This prevents clumping.
-
Suspending : Gradually add the suspending vehicle (e.g., 0.5% w/v CMC in sterile water) to the paste while continuously mixing (e.g., vortexing or sonicating).
-
Homogenization : Continue to mix until a uniform, milky suspension is achieved. Use a sonicator bath briefly if necessary to break up aggregates.
-
Administration : Keep the suspension continuously mixed (e.g., on a stir plate) during dosing to ensure each animal receives a consistent dose.
Signaling Pathways & Experimental Workflows
Caption: CK2 enhances Wnt signaling by stabilizing Dvl and promoting β-catenin's nuclear translocation.
Caption: CK2 promotes cell survival by activating Akt and inhibiting the tumor suppressor PTEN.
Caption: A logical workflow for systematically addressing and improving compound bioavailability for in vivo studies.
References
- 1. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CK2-IN-4 | Casein Kinase | TargetMol [targetmol.com]
- 5. lonza.com [lonza.com]
Technical Support Center: Overcoming Resistance to CK2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the protein kinase CK2 inhibitor, CK2-IN-9, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced sensitivity to this compound in our cancer cell line over time. What are the potential mechanisms of resistance?
A1: Resistance to CK2 inhibitors can arise from several factors. Cancer cells are known to be highly dependent on CK2 for survival and proliferation, a phenomenon sometimes referred to as "non-oncogene addiction".[1] The primary mechanisms of acquired resistance often involve the activation of pro-survival signaling pathways that compensate for the inhibition of CK2. Key pathways implicated include:
-
PI3K/Akt/mTOR Pathway: This is a central signaling cascade that promotes cell growth, proliferation, and survival. CK2 is known to positively regulate this pathway, and its inhibition can sometimes lead to a compensatory upregulation of Akt signaling.
-
NF-κB Signaling: The NF-κB pathway is crucial for inflammation, immunity, and cell survival. CK2 can activate NF-κB, and resistance to CK2 inhibitors has been associated with the potentiation of NF-κB signaling.[2]
-
Drug Efflux Pumps: Increased expression or activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can lead to the active removal of the inhibitor from the cell, reducing its intracellular concentration and efficacy.[3]
-
Upregulation of CK2 Expression: In some cases, resistant cells may exhibit overexpression of the CK2 catalytic subunits (α and/or α').[3]
Q2: How can we experimentally confirm the mechanism of resistance in our cell line?
A2: To investigate the specific mechanism of resistance in your cell line, we recommend the following experimental approaches:
-
Western Blotting: Analyze the phosphorylation status of key proteins in the PI3K/Akt/mTOR and NF-κB pathways. Look for increased phosphorylation of Akt (at Ser473 and Thr308) and IκBα (at Ser32/36) in resistant cells compared to sensitive cells upon treatment with this compound. You can also assess the total protein levels of CK2 subunits.
-
Gene Expression Analysis: Use qRT-PCR to measure the mRNA levels of genes encoding drug efflux pumps (e.g., ABCB1 for P-gp).
-
Flow Cytometry: Assess the activity of drug efflux pumps using fluorescent substrates like Rhodamine 123. A lower intracellular fluorescence in resistant cells would indicate increased pump activity.
Q3: What strategies can we employ to overcome resistance to this compound?
A3: Several strategies can be explored to overcome resistance:
-
Combination Therapy: Combining this compound with inhibitors of the identified resistance pathways can have a synergistic effect. For instance, co-treatment with a PI3K inhibitor (e.g., Wortmannin) or an NF-κB inhibitor (e.g., BAY 11-7082) may re-sensitize resistant cells. Studies have shown that the CK2 inhibitor CX-4945 has synergistic effects when combined with other anti-cancer drugs.[4]
-
Development of Next-Generation Inhibitors: While beyond the scope of a typical research lab, the development of new CK2 inhibitors with different binding modes or improved potency against resistant clones is an active area of research.
-
Modulation of Drug Efflux: The use of P-gp inhibitors, such as Verapamil or Tariquidar, in combination with this compound can increase its intracellular accumulation in cells overexpressing this transporter.
Troubleshooting Guides
Problem: Decreased potency (higher IC50) of this compound in our cell line compared to published data.
| Possible Cause | Troubleshooting Step |
| Cell line is inherently resistant. | Analyze the baseline activity of pro-survival pathways like PI3K/Akt and NF-κB in your untreated cells. High basal activity may indicate a lower dependence on CK2. |
| Suboptimal inhibitor exposure time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for inducing cell death. |
| Inhibitor degradation. | Prepare fresh stock solutions of this compound and store them under the recommended conditions. Avoid repeated freeze-thaw cycles. |
| Presence of drug efflux pumps. | Assess the expression and activity of P-glycoprotein and other ABC transporters. |
Problem: this compound treatment does not induce the expected level of apoptosis.
| Possible Cause | Troubleshooting Step |
| Activation of compensatory anti-apoptotic pathways. | Investigate the expression levels of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) by Western blotting. |
| Insufficient inhibition of CK2 activity. | Confirm the inhibition of CK2 activity in your cells using an in vitro kinase assay or by assessing the phosphorylation of a known CK2 substrate. |
| Cell cycle arrest instead of apoptosis. | Analyze the cell cycle distribution of treated cells by flow cytometry to determine if the inhibitor is causing a G1 or G2/M arrest rather than apoptosis. |
Data Presentation
Table 1: Efficacy of the CK2 Inhibitor CX-4945 (Silmitasertib) in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Sensitive | 1.8 | |
| MCF-7 Palbo-R | Breast Cancer | Palbociclib-Resistant | 16.7 | |
| T47D | Breast Cancer | Sensitive | Not specified | |
| T47D Palbo-R | Breast Cancer | Palbociclib-Resistant | Not specified | |
| Jurkat | Leukemia | Not specified | 0.1 (endogenous CK2 activity) | |
| CLL | Leukemia | Not specified | < 1 | |
| BT-474 | Breast Cancer | Not specified | 1.71-20.01 | |
| MDA-MB-231 | Breast Cancer | Not specified | 1.71-20.01 |
Note: Data for the specific inhibitor this compound is limited in the public domain. CX-4945 is a well-characterized, potent, and selective CK2 inhibitor often used in research and clinical trials.
Experimental Protocols
Western Blotting for Phosphorylated CK2 Substrates
This protocol allows for the detection of changes in the phosphorylation state of CK2 substrates.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody against a phosphorylated CK2 substrate (e.g., phospho-Akt Ser129, phospho-p65 Ser529)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
In Vitro CK2 Kinase Assay
This protocol measures the direct inhibitory effect of this compound on CK2's enzymatic activity.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
This compound
-
Kinase assay buffer
-
[γ-³²P]ATP or a non-radioactive kinase assay kit (e.g., ADP-Glo™)
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer
Procedure (using a non-radioactive ADP-Glo™ Assay):
-
Set up the kinase reaction in a 96-well plate by adding the kinase assay buffer, CK2 enzyme, and the peptide substrate.
-
Add this compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 30-60 minutes.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a luminometer. The signal is inversely correlated with kinase activity.
Visualizations
Caption: CK2 signaling pathways promoting cancer cell survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of protein kinase CK2 in antitumor drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis of CK2 expression and function in tumor cell lines displaying sensitivity vs. resistance to chemical induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of protein kinase CK2 in antitumor drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Small Molecule CK2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of small molecule inhibitors of Protein Kinase CK2. While the specific inhibitor "CK2-IN-9" does not correspond to a widely documented public compound, the principles and guidance provided here are applicable to a broad range of small molecule CK2 inhibitors, particularly those with heterocyclic scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of small molecule CK2 inhibitors?
A1: Researchers often face challenges related to:
-
Low reaction yields: This can be due to side reactions, incomplete reactions, or degradation of starting materials or products.
-
Formation of regioisomers and stereoisomers: Many CK2 inhibitors possess complex heterocyclic structures where the precise arrangement of atoms is crucial for activity.
-
Difficulties in purification: The final compound may have similar polarity to byproducts or unreacted starting materials, making separation challenging.
-
Poor solubility: Both intermediates and the final product may have low solubility in common organic solvents, complicating reactions and purification.
-
Reagent sensitivity: Some reagents used in the synthesis may be sensitive to air or moisture, requiring inert atmosphere techniques.
Q2: How can I improve the yield of my synthesis?
A2: To improve reaction yields, consider the following:
-
Optimize reaction conditions: Systematically vary parameters such as temperature, reaction time, and catalyst loading.
-
Ensure reagent purity: Use high-purity starting materials and freshly distilled solvents.
-
Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.
-
Employ a different synthetic route: If a particular step is consistently low-yielding, exploring alternative synthetic strategies can be beneficial.
Q3: What are the best practices for purifying small molecule CK2 inhibitors?
A3: Effective purification strategies include:
-
Column Chromatography: This is the most common method. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and mobile phase (solvent system) is critical and should be optimized using TLC.
-
Recrystallization: This technique can be highly effective for obtaining high-purity crystalline solids. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[1][2][3]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or to obtain very high purity material, reverse-phase or normal-phase preparative HPLC is a powerful tool.
-
Supercritical Fluid Chromatography (SFC): This technique can be advantageous for purifying chiral compounds and is generally faster and uses less organic solvent than HPLC.[4]
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive catalyst or reagents. | Use fresh, high-purity reagents and catalysts. Ensure proper activation if required. |
| Incorrect reaction temperature. | Optimize the temperature. Some reactions require heating, while others need to be cooled to prevent side reactions. | |
| Presence of impurities in starting materials. | Purify starting materials before use. | |
| Formation of multiple products (byproducts) | Reaction conditions are too harsh (e.g., high temperature). | Lower the reaction temperature and shorten the reaction time. |
| Non-selective reagents. | Use more selective reagents. For example, choose a milder reducing or oxidizing agent. | |
| Presence of air or moisture. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. | |
| Incomplete reaction | Insufficient reaction time. | Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. |
| Inadequate mixing. | Ensure efficient stirring, especially for heterogeneous mixtures. | |
| Catalyst poisoning. | Identify and remove any potential catalyst poisons from the starting materials or solvents. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation in column chromatography | Inappropriate solvent system. | Optimize the mobile phase using TLC to achieve a good separation of the desired compound from impurities. Consider using a gradient elution. |
| Column overloading. | Use a larger column or reduce the amount of crude product loaded. | |
| Sample insolubility in the mobile phase. | Pre-adsorb the crude product onto a small amount of silica gel before loading it onto the column. | |
| Compound fails to crystallize during recrystallization | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. |
| Inappropriate solvent. | Screen for a different solvent or a mixture of solvents. The ideal solvent should dissolve the compound well when hot but poorly when cold.[1] | |
| Presence of impurities that inhibit crystallization. | Try to remove impurities by another method (e.g., a quick filtration through a small plug of silica) before attempting recrystallization. | |
| Product co-elutes with an impurity in HPLC | Inadequate separation on the chosen column/mobile phase. | Try a different column with a different stationary phase (e.g., C18 vs. Phenyl-Hexyl). Optimize the mobile phase composition and gradient. |
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis and purification of a generic small molecule CK2 inhibitor. Actual values will vary depending on the specific compound and methods used.
| Parameter | Value | Method of Determination |
| Overall Synthesis Yield | 15-30% | Gravimetric analysis after final purification |
| Purity (after column chromatography) | >95% | HPLC, NMR Spectroscopy |
| Purity (after recrystallization) | >99% | HPLC, Elemental Analysis |
| Melting Point | 185-190 °C | Melting Point Apparatus |
| IC50 against CK2α | 10-100 nM | In vitro kinase assay |
Experimental Protocols
General Protocol for the Synthesis of a Heterocyclic CK2 Inhibitor
This protocol describes a generalized multi-step synthesis of a hypothetical heterocyclic CK2 inhibitor.
-
Step 1: Condensation Reaction
-
To a solution of starting material A (1.0 eq) in an appropriate solvent (e.g., ethanol), add starting material B (1.1 eq) and a catalytic amount of a suitable acid or base (e.g., acetic acid or piperidine).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Cyclization Reaction
-
Dissolve the product from Step 1 (1.0 eq) in a high-boiling point solvent (e.g., diphenyl ether).
-
Heat the reaction mixture to a high temperature (e.g., 250 °C) to induce cyclization.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent (e.g., hexanes).
-
Collect the solid by filtration and wash with the non-polar solvent.
-
-
Step 3: Final Purification
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure CK2 inhibitor.
-
Dry the final product under vacuum.
-
General Protocol for Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (a non-polar solvent system).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and collect fractions as the solvent flows through.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: A generalized experimental workflow for the synthesis, purification, and analysis of a small molecule CK2 inhibitor.
Caption: Key signaling pathways modulated by Protein Kinase CK2, highlighting its role in cell growth, proliferation, and survival.
References
Technical Support Center: Addressing Variability in CK2-IN-9 Experimental Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental outcomes with the casein kinase 2 (CK2) inhibitor, CK2-IN-9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell growth, proliferation, and survival.[1] It exerts its effects by phosphorylating a wide range of substrate proteins involved in key signaling pathways such as PI3K/AKT/mTOR, NF-κB, and JAK/STAT.[1][2] CK2 inhibitors, including this compound, typically function as ATP-competitive antagonists, binding to the ATP pocket of the CK2α subunit and preventing the phosphorylation of its substrates.[3] This disruption of CK2-mediated signaling can lead to reduced cell viability and the induction of apoptosis in cancer cells.[4]
Q2: Why do I observe different IC50 values for this compound in different cancer cell lines?
A2: Variability in IC50 values across different cell lines is a common observation for CK2 inhibitors.[2] This can be attributed to several factors:
-
Cellular Context: The dependence of a particular cell line on CK2-regulated pathways for survival and proliferation can vary significantly.[2][5]
-
Expression Levels of CK2 Subunits: The relative expression of the catalytic (α and α') and regulatory (β) subunits of CK2 can differ between cell lines, influencing the overall kinase activity and inhibitor sensitivity.[2]
-
Drug Efflux Pumps: Some cell lines may express high levels of multidrug resistance (MDR) pumps that can actively extrude the inhibitor, reducing its intracellular concentration and apparent potency.[5]
Q3: My IC50 value for this compound in a specific cell line is different from what is reported in the literature. What could be the reason?
A3: Discrepancies in IC50 values for the same cell line can arise from several experimental variables:[5]
-
Assay Type: Different cell viability assays measure different cellular endpoints. For instance, an MTT assay measures mitochondrial reductase activity, while a CellTiter-Glo® assay measures ATP levels. These distinct mechanisms can yield different IC50 values.[5]
-
Experimental Conditions: Variations in cell seeding density, inhibitor exposure time, and passage number of the cell line can all contribute to variability in results.[5] It is crucial to maintain consistency in these parameters.
-
Inhibitor Quality: The purity, solubility, and storage of the this compound can impact its activity.[5]
Q4: How can I confirm that this compound is inhibiting CK2 in my cells?
A4: To confirm the on-target activity of this compound, you can perform a Western blot analysis to assess the phosphorylation status of known CK2 substrates. A reduction in the phosphorylation of these substrates upon treatment with this compound indicates successful target engagement. A common biomarker for CK2 activity is the phosphorylation of Akt at serine 129 (p-Akt S129).[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between replicate experiments | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Variation in inhibitor concentration due to improper mixing or degradation. | - Use a cell counter for accurate seeding and ensure a homogenous cell suspension.[5]- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[5]- Prepare fresh inhibitor dilutions for each experiment and ensure complete solubilization.[5] |
| This compound shows lower than expected potency (high IC50 value) | - The cell line is inherently resistant to CK2 inhibition.- Suboptimal inhibitor exposure time.- The inhibitor is being extruded by drug efflux pumps.[5]- Poor solubility or degradation of the inhibitor. | - Investigate the cell line's dependence on CK2-regulated pathways.[5]- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[5]- Test for the expression of MDR pumps.[5]- Ensure proper handling and storage of this compound. Prepare fresh stock solutions and filter-sterilize. |
| No effect of this compound on cell viability, but phosphorylation of CK2 substrates is reduced | - The targeted CK2-mediated pathway may not be critical for cell survival in that specific cell line.[5]- The extent of CK2 inhibition is not sufficient to trigger cell death. | - Investigate other CK2-regulated pathways that might be more relevant to the cell line of interest.[5]- Consider testing higher concentrations of the inhibitor if cytotoxicity is the desired outcome.[5] |
| Inconsistent results in Western blots for CK2 phospho-substrates | - Poor antibody quality.- Suboptimal protein extraction or sample handling. | - Use validated antibodies specific for the phosphorylated form of the substrate.[5]- Use lysis buffers containing phosphatase inhibitors and avoid repeated freeze-thaw cycles of lysates.[5] |
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The following table summarizes reported IC50 values for various CK2 inhibitors across different cancer cell lines. Data for this compound is limited in publicly available literature; therefore, data for other well-characterized CK2 inhibitors are included for comparison.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference(s) |
| CX-4945 (Silmitasertib) | Breast Cancer | BT-474, MDA-MB-231, MCF-7 | 1.71-20.01 | [1] |
| Leukemia | Jurkat | 0.1 (endogenous CK2 activity) | [1] | |
| Cervical Cancer | HeLa | ~0.7 (for p-Akt S129 inhibition) | [5] | |
| Breast Cancer | MDA-MB-231 | ~0.9 (for p-Akt S129 inhibition) | [5] | |
| Pancreatic Cancer | Various | ~5 to >20 | [5] | |
| Head and Neck Cancer | Various | 3.4 - 11.9 | [5] | |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | Leukemia | Jurkat | Endogenous CK2 inhibited | [1] |
| SGC-CK2-1 | - | CK2α (enzymatic) | 0.0042 | [5] |
| - | CK2α' (enzymatic) | 0.0023 | [5] | |
| - | CK2α (cellular NanoBRET) | 0.036 | [5] | |
| - | CK2α' (cellular NanoBRET) | 0.016-0.019 | [5] | |
| Quinalizarin | - | CK2 holoenzyme | 0.15 | [6] |
| - | CK2α | 1.35 | [6] |
Note: IC50 values can vary depending on the experimental conditions and assay used.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is a standard method for determining the cytotoxic effects of CK2 inhibitors on cancer cell lines.
Materials:
-
Human cancer cell line of choice
-
Complete culture medium
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[1]
-
Inhibitor Treatment: Prepare a series of dilutions of this compound in complete culture medium. It is recommended to use a broad range of concentrations initially (e.g., 0.1 to 100 µM). Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value using appropriate software.[1]
Western Blot Analysis of CK2 Substrate Phosphorylation
This protocol allows for the detection of changes in the phosphorylation state of CK2 substrates.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt S129, anti-total-Akt, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[1]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt S129) diluted in blocking buffer overnight at 4°C.[1]
-
Wash the membrane three times with TBST.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.[1]
-
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and/or a loading control.
In Vitro CK2 Kinase Assay
This protocol measures the direct inhibitory effect of this compound on CK2's enzymatic activity.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)[5]
-
This compound
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Luminometer
Procedure (using ADP-Glo™ Assay):
-
Set up the kinase reaction in a 96-well plate by adding the kinase assay buffer, CK2 enzyme, and the peptide substrate.[5]
-
Add this compound at various concentrations.
-
Initiate the reaction by adding ATP.[5]
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ kit manufacturer's instructions.
-
Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Key signaling pathways regulated by CK2 and the inhibitory action of this compound.
References
stability and storage guidelines for CK2-IN-9
This technical support center provides stability and storage guidelines, answers to frequently asked questions, and troubleshooting advice for the use of common Casein Kinase 2 (CK2) inhibitors in a research setting. The information primarily focuses on Silmitasertib (CX-4945), a potent and clinically evaluated CK2 inhibitor, with comparative data for 4,5,6,7-Tetrabromobenzotriazole (TBB).
Stability and Storage Guidelines
Proper storage and handling of CK2 inhibitors are crucial for maintaining their activity and ensuring experimental reproducibility. Below is a summary of recommended storage conditions and stability information for Silmitasertib (CX-4945) and TBB.
| Compound | Form | Storage Temperature | Duration | Notes |
| Silmitasertib (CX-4945) | Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| In DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] | |
| In DMSO | -20°C | Up to 1 month | For shorter-term storage.[1] | |
| TBB | Powder | -20°C | ≥ 4 years | Store in a dry, dark place.[2] |
| In DMSO | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles.[3] | |
| In DMSO | -20°C | Up to 1 year | For shorter-term storage.[3] |
Solubility Data
The solubility of CK2 inhibitors can vary depending on the solvent. It is recommended to prepare stock solutions in DMSO and then dilute them in aqueous buffers for experiments.
| Compound | Solvent | Maximum Solubility |
| Silmitasertib (CX-4945) | DMSO | ~24 mg/mL (~64.55 mM) |
| TBB | DMSO | 100 mM |
| Ethanol | 20 mM | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL |
Note: The solubility of Silmitasertib in DMSO can be affected by moisture. It is advisable to use fresh, anhydrous DMSO for preparing stock solutions. For TBB, aqueous solutions are not recommended for storage beyond one day.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of Silmitasertib (CX-4945)?
A1: To prepare a stock solution, dissolve the powdered Silmitasertib (CX-4945) in fresh, anhydrous DMSO to the desired concentration (e.g., 10 mM or 20 mM). Ensure the powder is completely dissolved by vortexing. For long-term storage, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C.
Q2: My CK2 inhibitor precipitated out of solution after I diluted it in my cell culture medium. What should I do?
A2: Precipitation upon dilution in aqueous media is a common issue with hydrophobic small molecules. To avoid this, ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and that the inhibitor is added to the medium with vigorous mixing. You can also try a serial dilution approach, where the DMSO stock is first diluted in a small volume of medium before being added to the final volume. If precipitation persists, consider using a different formulation or a solubilizing agent, though this should be tested for its effects on your experimental system.
Q3: Can I store my diluted CK2 inhibitor solution in aqueous buffer?
A3: It is generally not recommended to store CK2 inhibitors in aqueous solutions for extended periods. For instance, with TBB, it is advised not to store aqueous solutions for more than one day. For optimal results, prepare fresh dilutions from your DMSO stock for each experiment.
Q4: How does Silmitasertib (CX-4945) inhibit CK2?
A4: Silmitasertib is an ATP-competitive inhibitor of the CK2α and CK2α' catalytic subunits, with an IC50 of 1 nM. This means it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of target substrates.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no effect of the inhibitor in cell-based assays. | 1. Inhibitor degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Precipitation: The inhibitor may have precipitated out of the aqueous culture medium. 3. Incorrect concentration: Calculation error or inaccurate pipetting. | 1. Use a fresh aliquot of the inhibitor stock solution. Ensure proper storage conditions are maintained. 2. Visually inspect the culture medium for any precipitate after adding the inhibitor. See FAQ Q2 for tips on preventing precipitation. 3. Double-check all calculations and ensure your pipettes are calibrated. |
| High background or off-target effects observed. | 1. Inhibitor concentration is too high: Using a concentration that is not selective for CK2. 2. Off-target activity: While selective, most kinase inhibitors can affect other kinases at higher concentrations. | 1. Perform a dose-response experiment to determine the optimal concentration that inhibits CK2 without causing significant off-target effects. 2. Consult the literature for known off-target effects of the specific inhibitor you are using and consider using a second, structurally different CK2 inhibitor to confirm your findings. |
| Difficulty dissolving the inhibitor powder. | 1. Low-quality solvent: The DMSO used may contain water, which can reduce solubility. 2. Insufficient mixing: The powder may not be fully in contact with the solvent. | 1. Use fresh, anhydrous, research-grade DMSO. 2. Vortex the solution for an extended period. Gentle warming (to no more than 37°C) and sonication can also aid in dissolution. |
Signaling Pathways and Experimental Workflows
CK2 Signaling Pathway
Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression, apoptosis, and signal transduction. It is often referred to as a "master kinase" due to its extensive number of substrates. The diagram below illustrates a simplified overview of the CK2 signaling pathway and its inhibition by compounds like Silmitasertib (CX-4945).
References
Validation & Comparative
Unveiling the Specificity of SGC-CK2-1: A Comparative Guide for Researchers
For researchers engaged in kinase inhibitor discovery, understanding the specificity of a compound is paramount. This guide provides a detailed comparison of the inhibitory activity of the highly selective Protein Kinase CK2 inhibitor, SGC-CK2-1, against its primary target and other kinases. The data presented herein is intended to offer an objective assessment of SGC-CK2-1's performance, supported by detailed experimental protocols and visual representations of key biological and experimental processes.
Quantitative Analysis of SGC-CK2-1 Kinase Specificity
The inhibitory potency of SGC-CK2-1 was evaluated against a broad panel of human kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) for SGC-CK2-1 against CK2 isoforms and a key off-target kinase, illustrating its remarkable selectivity.
| Kinase Target | Assay Type | IC50 (nM) | Selectivity Fold (vs. CK2α') |
| CK2α' (CSNK2A2) | Enzymatic | 2.3 | 1 |
| CK2α (CSNK2A1) | Enzymatic | 4.2 | 1.8 |
| CK2α' (CSNK2A2) | NanoBRET Cellular | 16 | 7.0 |
| CK2α (CSNK2A1) | NanoBRET Cellular | 36 | 15.7 |
| DYRK2 | Enzymatic | 440 | 191.3 |
Data sourced from multiple studies, including KINOMEscan profiling and nanoBRET assays.[1][2][3][4]
In a comprehensive screen against 403 wild-type human kinases at a concentration of 1 µM, SGC-CK2-1 demonstrated exceptional selectivity, with only 11 kinases showing significant inhibition.[2][3] The data clearly indicates that SGC-CK2-1 is a potent and highly selective inhibitor of CK2, with a greater than 100-fold selectivity margin against its most significant off-target, DYRK2.[4]
Experimental Methodologies
To ensure the reproducibility and accuracy of the presented data, the following is a detailed protocol for a common biochemical assay used to determine kinase inhibitor potency.
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol outlines the steps for measuring the in vitro inhibitory activity of a compound against a specific kinase using the ADP-Glo™ Kinase Assay (Promega), a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human kinase (e.g., CK2α, CK2α')
-
Kinase-specific peptide substrate
-
SGC-CK2-1 (or other test inhibitor)
-
ATP (at or below Km for the specific kinase)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of SGC-CK2-1 in DMSO. A typical starting concentration is 10 mM, followed by 3-fold serial dilutions. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In a multi-well plate, add the kinase assay buffer.
-
Add the test compound at various concentrations. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Add the recombinant kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal proportional to the ADP concentration.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Biological and Experimental Frameworks
To further clarify the context and methodology of this research, the following diagrams, generated using the DOT language, illustrate a key signaling pathway involving CK2 and the workflow of the kinase inhibition assay.
Figure 1: Simplified diagram of CK2's role in the PI3K/Akt and Wnt/β-catenin signaling pathways.
Figure 2: Experimental workflow for determining kinase inhibitor IC50 values using the ADP-Glo™ assay.
References
- 1. SGC CK2-1 | Casein Kinase 2 | Tocris Bioscience [tocris.com]
- 2. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 3. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 4. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of CK2-IN-9 and other ATP-competitive CK2 inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of prominent ATP-competitive inhibitors of Protein Kinase CK2. We present key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways to support informed decision-making in research and development.
Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is frequently implicated in various cancers, making it a significant target for therapeutic intervention. ATP-competitive inhibitors, which function by binding to the ATP-binding pocket of the kinase, represent a major class of compounds developed to modulate CK2 activity.
While a specific inhibitor designated "CK2-IN-9" was a topic of interest for this comparison, a thorough review of scientific literature did not yield public data on its chemical structure or inhibitory activity. This designation may correspond to a catalogue number from a specific commercial vendor. Consequently, this guide will focus on a comparative analysis of several well-characterized and widely studied ATP-competitive CK2 inhibitors.
Quantitative Performance Analysis
The following table summarizes the in vitro potency of key ATP-competitive CK2 inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical metrics for evaluating and comparing the efficacy of these compounds. Lower values indicate higher potency.
| Inhibitor | Chemical Class | IC50 | Ki | Target Specificity Notes |
| CX-4945 (Silmitasertib) | Indoloquinazoline | 1 nM[1][2][3][4] | 0.38 nM[5][6] | Orally bioavailable; has been in clinical trials. Also inhibits other kinases like FLT3, PIM1, and CDK1[1]. Shows stronger inhibition for CLK2 (IC50 = 3.8 nM) than for CK2 (IC50 = 14.7 nM in one study)[5]. |
| Quinalizarin | Anthraquinone | 110 nM[7] | ~50-58 nM[7][8] | Highly selective for CK2 over a large panel of other kinases[8]. Differentiates between the CK2 holoenzyme and the catalytic subunit alone, being more potent against the holoenzyme[9]. |
| DMAT | Polyhalogenated Benzimidazole | ~130-140 nM[10][11] | ~40 nM[10] | A potent and specific CK2 inhibitor[11]. |
| TBB | Polyhalogenated Benzotriazole | 0.15 µM (rat liver CK2)[12], 0.9 - 1.6 µM (human recombinant CK2)[13][14] | 80 - 210 nM[13] | Cell-permeable and selective, but shows some off-target activity at higher concentrations[14]. |
| DRB | Polyhalogenated Benzimidazole | 15 µM[5] | 23 µM[5] | One of the earliest identified CK2 inhibitors; shows moderate potency and also inhibits other kinases like CK1[5][15]. |
| Emodin | Anthraquinone | 2 µM[5] | 7.2 µM[5] | A natural product with moderate potency against CK2[5]. |
Key Signaling Pathways Modulated by CK2
CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, thereby influencing numerous signaling cascades critical for cell fate. Understanding these pathways is essential for elucidating the downstream effects of CK2 inhibition.
Experimental Protocols
The evaluation of CK2 inhibitors relies on a series of standardized in vitro and cell-based assays. Below are the methodologies for key experiments cited in the evaluation of the compared inhibitors.
In Vitro CK2 Kinase Assay (Determination of IC50)
This assay directly measures the enzymatic activity of CK2 and its inhibition.
-
Objective: To determine the concentration of an inhibitor required to reduce CK2 enzymatic activity by 50%.
-
Materials:
-
Recombinant human CK2 enzyme (holoenzyme or catalytic subunit).
-
Specific peptide substrate (e.g., RRRADDSDDDDD).
-
Test inhibitor at various concentrations.
-
Kinase assay buffer.
-
[γ-³³P]ATP or a non-radioactive detection system (e.g., ADP-Glo™).
-
Phosphocellulose paper and scintillation counter (for radioactive assay) or luminometer (for ADP-Glo™).
-
-
Procedure (Radioactive Method):
-
Kinase reactions are set up in a microplate containing kinase buffer, CK2 enzyme, and the peptide substrate.
-
The test inhibitor is added in a series of dilutions (e.g., 12-point dose-response curve).
-
The reaction is initiated by the addition of [γ-³³P]ATP.
-
After incubation at 30°C, the reaction is terminated.
-
An aliquot of the reaction mixture is spotted onto phosphocellulose paper.
-
The paper is washed extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
The amount of incorporated ³³P into the peptide substrate is quantified using a scintillation counter.
-
Percent inhibition is calculated relative to a no-inhibitor control, and the IC50 value is determined by fitting the data to a dose-response curve.
-
ATP Competition Assay
This assay is performed to confirm that the inhibitor acts by competing with ATP.
-
Objective: To determine if the inhibitor's IC50 value shifts with varying ATP concentrations, which is characteristic of an ATP-competitive mechanism.
-
Procedure:
-
The In Vitro CK2 Kinase Assay is performed as described above.
-
The entire experiment is repeated at several different, fixed concentrations of ATP (e.g., a low concentration near the Km, and one or more higher concentrations).
-
IC50 values are determined for the inhibitor at each ATP concentration.
-
A rightward shift (increase) in the IC50 value with increasing ATP concentrations confirms an ATP-competitive mode of inhibition.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the metabolic activity and proliferation of cultured cells.
-
Objective: To determine the inhibitor's effect on cell viability and calculate its cellular potency (e.g., GI50).
-
Procedure:
-
Cancer cells known to have high CK2 expression are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the CK2 inhibitor or a vehicle control (DMSO).
-
Plates are incubated for a set period (e.g., 48 or 72 hours).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After a 2-4 hour incubation, the medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader (e.g., at 570 nm).
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells, and dose-response curves are generated.
-
Western Blot Analysis
This technique is used to validate the inhibition of CK2 signaling within the cell.
-
Objective: To detect changes in the phosphorylation status of known CK2 substrates.
-
Procedure:
-
Cells are treated with the CK2 inhibitor at concentrations around the determined IC50 value.
-
After treatment, cells are lysed to extract total proteins.
-
Protein concentration is determined using an assay like BCA or Bradford.
-
Equal amounts of protein are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies specific for a phosphorylated CK2 substrate (e.g., anti-phospho-Akt Ser129) and a loading control (e.g., anti-Actin).
-
The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands are visualized using a chemiluminescent substrate and an imaging system. A decrease in the signal for the phospho-substrate in inhibitor-treated samples indicates successful target engagement.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CK2 Inhibitors Targeting Inside and Outside the Catalytic Box [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quinalizarin as a potent, selective and cell-permeable inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Selectivity of CK2 Inhibitor Quinalizarin: A Reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. TBB | Casein Kinase 2 | Tocris Bioscience [tocris.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CK2 Inhibitors in Oncology: Evaluating Anti-Tumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Protein Kinase CK2 is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell growth, proliferation, and survival.[1][2] Its dysregulation is a common feature in a wide array of human cancers, making it an attractive target for therapeutic intervention.[1][3][4] This guide provides a comparative analysis of the anti-tumor effects of prominent CK2 inhibitors, with a focus on experimental data from various cancer types. While specific data for "CK2-IN-9" is not extensively available in the public domain, we will focus on well-characterized inhibitors such as CX-4945 (Silmitasertib) and others to provide a valuable comparative framework.
Comparative Efficacy of CK2 Inhibitors Across Cancer Types
The following tables summarize the in vitro and in vivo anti-tumor effects of key CK2 inhibitors across different cancer cell lines and tumor models.
Table 1: In Vitro Anti-Tumor Activity of CK2 Inhibitors
| Inhibitor | Cancer Type | Cell Line(s) | Key Effects | IC50/EC50 | Reference(s) |
| CX-4945 (Silmitasertib) | Breast Cancer | MDA-MB-231, MCF-7 | Decreased viability, cell cycle arrest, apoptosis, reduced migration | Not specified | [5] |
| Glioblastoma | U-87 | Induces apoptosis, inhibits tumor growth | 5, 10, 15 µM | [6] | |
| Multiple Myeloma | In clinical trials | Not applicable | [1] | ||
| Cholangiocarcinoma | In clinical trials, granted "orphan drug" status by FDA | Not applicable | [1][6] | ||
| TBB (4,5,6,7-Tetrabromobenzotriazole) | Breast Cancer | MDA-MB-231 | Induced apoptosis | Not specified | [3] |
| Colon Carcinoma | WiDr | Growth inhibition, increased radiation-induced apoptosis | Not specified | [7] | |
| Prostate Cancer | Upregulated pro-apoptotic Bax, downregulated anti-apoptotic Bcl-2 and Bcl-XL when combined with TRAIL | Not specified | [8] | ||
| DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | Breast Cancer | Tamoxifen-resistant cells | Reduced cell numbers, increased apoptosis | Not specified | [9] |
| CIGB-300 | Cervical, Breast, Colorectal Cancer | Decreased cell adhesion and migration, promotes apoptosis | Not specified | [2] |
Table 2: In Vivo Anti-Tumor Activity of CK2 Inhibitors
| Inhibitor | Cancer Model | Key Effects | Reference(s) |
| CX-4945 (Silmitasertib) | Glioblastoma Xenograft | Inhibited tumor growth | [6] |
| Breast Cancer Xenograft (BT-474) | Tumor growth inhibition (88-97%) | [8] | |
| Advanced Solid Tumors (Phase I trial) | Stable disease in 15% of patients | [5][10] | |
| TBB | Colon Carcinoma Xenograft (WiDr) | Reduced tumor growth | [7] |
| BMS-211/BMS-595 | Breast Cancer Allograft (4T1) | Complete tumor rejection in combination with anti-CTLA4 | [8] |
Key Signaling Pathways Targeted by CK2 Inhibitors
CK2 inhibitors exert their anti-tumor effects by modulating several critical signaling pathways that are frequently dysregulated in cancer.
Figure 1: Major Signaling Pathways Modulated by CK2 Inhibition
CK2 promotes tumorigenesis by activating pro-survival and proliferative signaling cascades.[11] Inhibition of CK2 disrupts these pathways, leading to decreased cancer cell viability and induction of apoptosis.[1] Key pathways affected include:
-
PI3K/AKT/mTOR Pathway: CK2 can phosphorylate and activate Akt, a central node in this pathway that promotes cell survival and proliferation.[2]
-
NF-κB Pathway: CK2 can phosphorylate components of the NF-κB pathway, leading to its activation and the subsequent transcription of anti-apoptotic genes.[12]
-
JAK/STAT Pathway: CK2 has been shown to modulate the activity of the JAK/STAT pathway, which is crucial for cytokine signaling and cell proliferation.[11]
-
Wnt/β-catenin Pathway: CK2 can phosphorylate β-catenin, leading to its stabilization and translocation to the nucleus, where it activates genes involved in cell proliferation.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the anti-tumor effects of CK2 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Figure 2: Workflow for MTT Cell Viability Assay
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the CK2 inhibitor and a vehicle control.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Figure 3: Workflow for Annexin V/PI Apoptosis Assay
Protocol:
-
Plate cells and treat with the CK2 inhibitor for the indicated time.
-
Harvest the cells, including any floating cells in the medium, and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the impact of CK2 inhibition on downstream signaling pathways.
Protocol:
-
Treat cells with the CK2 inhibitor, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available evidence strongly supports the targeting of CK2 as a viable strategy in cancer therapy.[3][4] Inhibitors like CX-4945 have demonstrated significant anti-tumor activity in a variety of preclinical models and are progressing through clinical trials.[1][10] While the specific efficacy of "this compound" remains to be elucidated, the comparative data presented for other well-studied CK2 inhibitors provide a robust foundation for its evaluation. Future research should focus on head-to-head comparisons of novel inhibitors with established compounds like CX-4945 to determine their relative potency, selectivity, and potential for clinical development. The detailed experimental protocols provided herein offer a standardized approach for conducting such comparative studies.
References
- 1. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase CK2, a Potential Therapeutic Target in Carcinoma Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours | In Vivo [iv.iiarjournals.org]
- 8. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CK2-IN-9 and Other Prominent CK2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the protein kinase CK2 inhibitor, CK2-IN-9, with other widely used alternatives. This document summarizes key performance data, provides detailed experimental methodologies, and visualizes the complex signaling networks involved, enabling informed decisions for future research and development.
Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and survival. Its dysregulation has been implicated in various diseases, most notably cancer, making it a significant target for therapeutic intervention. A range of small molecule inhibitors have been developed to target CK2, each with distinct potency, selectivity, and cellular effects. This guide focuses on a comparative analysis of this compound against two other prominent CK2 inhibitors: CX-4945 (Silmitasertib) and SGC-CK2-1.
Quantitative Comparison of CK2 Inhibitors
The following table provides a summary of the key quantitative metrics for this compound, CX-4945, and SGC-CK2-1, offering a clear comparison of their biochemical potency and cellular activity.
| Inhibitor | Target(s) | IC50 (Biochemical) | Cellular Potency (IC50) | Kinase Selectivity |
| This compound | CK2 | 3 nM[1] | 75 nM (Wnt reporter assay)[1] | Described as potent and selective[1] |
| CX-4945 (Silmitasertib) | CK2α, CK2α' | 1 nM[2][3] | ~1.71-20.01 µM (antiproliferative)[4] | Highly selective, but inhibits other kinases like FLT3, PIM1, and CDK1 at higher concentrations[4]. At 500 nM, it inhibited 49 out of 235 kinases by more than 50%[5]. |
| SGC-CK2-1 | CK2α, CK2α' | 4.2 nM (CK2α), 2.3 nM (CK2α')[6] | 36 nM (CK2α), 16 nM (CK2α') (NanoBRET assay)[7] | Highly selective; profiled against 403 kinases at 1 µM, only 11 showed significant inhibition[2]. |
Mechanism of Action and Cellular Effects
CK2 exerts its pro-survival functions through the modulation of several critical signaling pathways. Inhibition of CK2 can therefore lead to the suppression of these pathways, ultimately resulting in decreased cell proliferation and induction of apoptosis.
Key Signaling Pathways Modulated by CK2
CK2 and the PI3K/Akt Signaling Pathway
CK2 directly phosphorylates and activates Akt, a key kinase in the PI3K/Akt pathway that promotes cell survival and inhibits apoptosis. CK2 can also phosphorylate and inactivate the tumor suppressor PTEN, which normally antagonizes PI3K signaling. Inhibition of CK2 leads to reduced Akt phosphorylation at Serine 129, a key regulatory site.
CK2 and the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival. CK2 can phosphorylate IκBα, the inhibitor of NF-κB, leading to its degradation and the subsequent activation and nuclear translocation of NF-κB. This results in the transcription of pro-survival genes.
CK2 and the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is critical for embryonic development and tissue homeostasis. CK2 can phosphorylate β-catenin, promoting its stabilization and nuclear translocation, where it acts as a transcriptional co-activator for genes involved in cell proliferation.
Experimental Protocols
To facilitate the replication and validation of findings, detailed protocols for key experimental assays are provided below.
Biochemical Kinase Assay
This protocol is adapted from commercially available CK2 assay kits and is designed to measure the in vitro potency of inhibitors.
Objective: To determine the IC50 value of a test compound against purified CK2.
Materials:
-
Purified recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 384-well plate, add 2.5 µL of the test compound dilution or vehicle (DMSO control).
-
Add 2.5 µL of a solution containing the CK2 enzyme and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for CK2.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Western Blot Assay for Akt Phosphorylation
This protocol allows for the assessment of an inhibitor's ability to modulate CK2 activity within a cellular context by measuring the phosphorylation of a key downstream substrate, Akt, at Serine 129.
Objective: To determine the effect of CK2 inhibitors on the phosphorylation of Akt at Ser129 in a cancer cell line.
Materials:
-
Cancer cell line known to have active CK2 signaling (e.g., HCT116, PC-3)
-
Cell culture medium and supplements
-
Test compounds (this compound, CX-4945, SGC-CK2-1) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser129), Rabbit anti-Akt (pan), and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of the test compounds or vehicle (DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser129) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To control for protein loading, strip the membrane and re-probe with antibodies against total Akt and a loading control protein.
-
Quantify the band intensities using densitometry software and normalize the phospho-Akt signal to the total Akt and loading control signals.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative analysis of CK2 inhibitors, from initial biochemical screening to cellular validation.
This guide provides a foundational framework for the comparative evaluation of this compound and its alternatives. The provided data, protocols, and visualizations are intended to aid researchers in designing and interpreting experiments aimed at understanding the mechanism and therapeutic potential of CK2 inhibition.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
A Comparative Guide to Synthetic and Natural Inhibitors of Protein Kinase CK2
For Researchers, Scientists, and Drug Development Professionals
Protein kinase CK2 is a constitutively active serine/threonine kinase that plays a critical role in a wide array of cellular processes, including cell growth, proliferation, and survival.[1] Its dysregulation is implicated in numerous diseases, particularly cancer, making it an attractive therapeutic target.[1] This guide provides a detailed comparison of the synthetic inhibitor CX-4945 (Silmitasertib) with a selection of prominent natural product inhibitors of CK2, supported by experimental data and detailed protocols.
Overview of Inhibitors
CX-4945 (Silmitasertib) is a potent, orally bioavailable, and selective ATP-competitive inhibitor of CK2.[2][3][4] It is the first CK2 inhibitor to have entered clinical trials for the treatment of various cancers, including cholangiocarcinoma and medulloblastoma.
Natural Product Inhibitors are a diverse group of compounds derived from natural sources that have been found to exhibit inhibitory activity against CK2. This guide will focus on some of the most well-characterized examples: Emodin (B1671224), Quercetin, Apigenin, Curcumin, and Coumestrol. These compounds belong to various chemical classes, including flavonoids and anthraquinones.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of CX-4945 and selected natural product inhibitors against CK2. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for comparing the efficacy of these compounds. Lower values indicate higher potency.
| Inhibitor | Type | Chemical Class | IC50 (nM) | Ki (nM) | Source Organism/Method |
| CX-4945 (Silmitasertib) | Synthetic | Benzo[c]naphthyridine | 1 | 0.38 | Chemical Synthesis |
| Emodin | Natural | Anthraquinone | 2000 | 7200 | Rhubarb rhizomes |
| Quercetin | Natural | Flavonoid | 200 - 1800 | - | Various plants |
| Apigenin | Natural | Flavonoid | - | - | Various plants |
| Curcumin | Natural | Curcuminoid | 2380 | - | Curcuma longa |
| Coumestrol | Natural | Phytoestrogen | 228 | - | Various plants |
Selectivity Profile
While potency is a crucial factor, the selectivity of an inhibitor for its target kinase over other kinases is equally important to minimize off-target effects.
CX-4945 has demonstrated high selectivity for CK2. In a screen against 238 kinases, it inhibited only 7 by more than 90% at a concentration 500-fold greater than its IC50 for CK2. However, it has been shown to also inhibit other kinases like FLT3, PIM1, and CDK1 at nanomolar concentrations in cell-free assays.
Natural product inhibitors such as quercetin, apigenin, and emodin are generally known to be less selective and can inhibit a broader range of kinases. This broader activity can sometimes be advantageous for certain therapeutic applications but can also lead to more significant off-target effects.
Signaling Pathway and Inhibition
The following diagram illustrates a simplified CK2 signaling pathway and the points of inhibition by both synthetic and natural inhibitors. CK2 promotes cell survival and proliferation by phosphorylating various downstream substrates, thereby inhibiting apoptosis and activating pro-survival pathways like PI3K/Akt.
Caption: Simplified CK2 signaling pathway and points of inhibition.
Experimental Protocols
In Vitro CK2 Kinase Assay (IC50 Determination)
This protocol outlines a general procedure for determining the IC50 value of a test compound against CK2 using a luminescence-based kinase assay.
References
Confirming On-Target Effects of CK2 Inhibitors: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of Protein Kinase CK2 inhibitors, such as CK2-IN-9, by comparing their pharmacological effects with genetic knockdown approaches. Ensuring that a small molecule inhibitor's cellular activity is a direct consequence of its intended target is a critical step in drug discovery and development. This guide outlines key experimental strategies, presents comparative data from well-characterized CK2 inhibitors, and provides detailed protocols to aid in the design and execution of target validation studies.
Protein Kinase CK2 (formerly Casein Kinase II) is a pleiotropic serine/threonine kinase that is constitutively active and implicated in a myriad of cellular processes, including cell proliferation, survival, and differentiation.[1] Its dysregulation is frequently observed in cancer, making it an attractive therapeutic target.[2][3] Pharmacological inhibition of CK2 with small molecules like CX-4945 (Silmitasertib) and SGC-CK2-2 has shown promise; however, confirming that their cellular effects are specifically due to CK2 inhibition is paramount.[4][5]
Genetic techniques, such as siRNA-mediated knockdown and CRISPR/Cas9-mediated gene knockout, offer a powerful means to phenocopy the effects of a specific inhibitor, thereby providing strong evidence for on-target activity.[6][7][8]
Comparison of Pharmacological Inhibition and Genetic Knockdown
The central premise of this validation strategy is that the phenotypic and molecular changes induced by a specific CK2 inhibitor should closely mimic those caused by the genetic depletion of CK2's catalytic subunits, CK2α (CSNK2A1) and/or CK2α' (CSNK2A2).
Data Presentation: Pharmacological vs. Genetic Approaches
The following tables summarize the kind of quantitative data that should be generated and compared to validate the on-target effects of a CK2 inhibitor. Data for the well-characterized inhibitor CX-4945 is used as an exemplar.
| Parameter | CK2 Inhibitor (e.g., this compound) | Alternative CK2 Inhibitor (e.g., CX-4945) | Alternative CK2 Inhibitor (e.g., SGC-CK2-2) |
| Target(s) | CK2α, CK2α' | CK2α, CK2α' | CK2α, CK2α' |
| Biochemical Potency (IC50/Ki) | User to determine | ~1 nM (IC50) | ~3.0 nM (IC50 for CK2α) |
| Cellular Target Engagement (EC50) | User to determine | Sub-micromolar to micromolar range | ~920 nM (NanoBRET for CK2α) |
| Kinome Selectivity (S10 at 1 µM) | User to determine | Variable, some off-targets | 0.007 (highly selective) |
| Cellular Phenotype | Effect of CK2 Inhibitor (e.g., this compound) | Effect of CK2α/α' siRNA Knockdown | Concordance |
| Cell Viability (IC50) | User to determine | Significant reduction in cell viability | Expected to be high |
| Apoptosis Induction (% increase) | User to determine | Increase in apoptotic markers (e.g., cleaved PARP, Caspase-3) | Expected to be high |
| Cell Cycle Arrest (% cells in G1/S/G2) | User to determine | G1 or G2/M arrest | Expected to be high |
| Inhibition of Substrate Phosphorylation (e.g., p-Akt Ser129) | User to determine | Reduction in p-Akt (Ser129) levels | Expected to be high |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental designs is crucial for a clear understanding of the target validation process.
Caption: CK2 signaling pathways and points of intervention.
Caption: Experimental workflow for target validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and reliability of target validation studies.
Protocol 1: siRNA-Mediated Knockdown of CK2α (CSNK2A1)
Objective: To transiently reduce the expression of the CK2α catalytic subunit to assess the phenotypic consequences.
Materials:
-
Target cells (e.g., HeLa, HCT116)
-
Lipofectamine RNAiMAX (or similar transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting CSNK2A1 (a pool of multiple siRNAs is recommended to reduce off-target effects)
-
Non-targeting control siRNA
-
Culture medium and plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 25 pmol of siRNA (either targeting or control) into 50 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted lipid complex (total volume ~100 µL), mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complex to each well containing cells and fresh medium.
-
Incubation: Incubate the cells for 48-72 hours post-transfection.
-
Validation of Knockdown: Harvest a subset of cells to validate knockdown efficiency via qRT-PCR (for mRNA levels) and Western blotting (for protein levels) for CK2α.
-
Phenotypic Assays: Use the remaining cells for downstream cellular assays (viability, apoptosis, etc.) to compare with the effects of the CK2 inhibitor.
Protocol 2: Western Blot for CK2 Substrate Phosphorylation
Objective: To measure the effect of CK2 inhibition or knockdown on the phosphorylation of a known downstream substrate, such as Akt at Serine 129.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser129), anti-total Akt, anti-CK2α, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.
Protocol 3: Cell Viability Assay (e.g., using CellTiter-Glo®)
Objective: To quantify the effect of CK2 inhibition or knockdown on cell proliferation and viability.
Materials:
-
Treated and control cells in 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the CK2 inhibitor at various concentrations or perform siRNA transfection as described above. Incubate for the desired time period (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Normalize the results to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value for the inhibitor. Compare the reduction in viability with that observed in CK2 knockdown cells.
By rigorously comparing the outcomes of pharmacological inhibition with those of genetic perturbation, researchers can build a strong, data-supported case for the on-target activity of their CK2 inhibitor. This validation is a cornerstone of preclinical drug development and is essential for advancing novel therapeutic candidates.
References
- 1. Contribution of the CK2 Catalytic Isoforms α and α’ to the Glycolytic Phenotype of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. CX-4945: the protein kinase CK2 inhibitor and anti-cancer drug shows anti-fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. selectscience.net [selectscience.net]
A Comparative Analysis of Protein Kinase CK2 Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of CK2 Inhibitors
The efficacy of CK2 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the viability of cancer cells by 50%. The following tables summarize the IC50 values for prominent CK2 inhibitors across a range of cancer cell lines.
Table 1: IC50 Values of CX-4945 (Silmitasertib) in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | MDA-MB-231 | ~0.9 (for p-Akt S129 inhibition) | [2] |
| Cervical Cancer | HeLa | ~0.7 (for p-Akt S129 inhibition) | [2] |
| Glioblastoma | U-87 | >5 | [3] |
| Glioblastoma | U-138 | >5 | [3] |
| Glioblastoma | A-172 | >5 | |
| Head and Neck Cancer | Various | 3.4 - 11.9 | |
| Leukemia | Jurkat | ~0.1 (intracellular CK2 activity) | |
| Pancreatic Cancer | Various | ~5 to >20 |
Table 2: IC50 Values of SGC-CK2-2 in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Cervical Cancer | HeLa | ~2.2 (for p-Akt S129 inhibition) | |
| Breast Cancer | MDA-MB-231 | ~1.3 (for p-Akt S129 inhibition) |
Table 3: IC50 Values of Other CK2 Inhibitors
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| AB668 | Renal Cell Carcinoma | 786-O | 0.34 ± 0.07 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of CK2 inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of CK2 inhibitors on cancer cell lines and to calculate their IC50 values.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
CK2 inhibitor (e.g., CX-4945)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of the CK2 inhibitor (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using suitable software.
Experimental workflow for determining cell viability using the MTT assay.
Western Blot Analysis of Downstream CK2 Signaling
This protocol assesses the effect of CK2 inhibition on the phosphorylation of its downstream substrates, providing insights into the mechanism of action.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (S129), anti-Akt, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse treated and untreated cells and quantify protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
References
Validating the Therapeutic Window of Novel Protein Kinase CK2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel and established inhibitors of Protein Kinase CK2 (formerly Casein Kinase II), a crucial enzyme implicated in a multitude of cellular processes including cell growth, proliferation, and survival.[1] Due to its significant role in various pathologies, particularly cancer, CK2 has emerged as a key target for therapeutic intervention.[2] This document offers an objective analysis of the performance of selected CK2 inhibitors, supported by experimental data, to aid researchers in the selection and validation of compounds for preclinical and clinical studies.
Introduction to CK2 and Its Inhibition
Protein Kinase CK2 is a constitutively active serine/threonine kinase that phosphorylates hundreds of substrates, thereby influencing numerous signaling pathways critical for cell viability.[3][4] Its dysregulation is a hallmark of many cancers, where it promotes tumor progression and resistance to therapy.[5] The development of CK2 inhibitors is a promising strategy in oncology. A critical aspect of developing these inhibitors is defining their therapeutic window: the concentration range where they effectively inhibit the target and elicit a therapeutic effect without causing unacceptable toxicity to normal cells.[6]
This guide will focus on a comparative analysis of the following CK2 inhibitors:
-
CX-4945 (Silmitasertib): The most clinically advanced CK2 inhibitor, serving as a benchmark.[7]
-
SGC-CK2-1: A highly selective chemical probe for studying CK2 function.[7]
-
AB668: A novel, highly selective bivalent inhibitor with a distinct mechanism of action.[7]
Quantitative Comparison of CK2 Inhibitors
The following table summarizes the key quantitative data for the selected CK2 inhibitors, highlighting their potency and cellular activity.
| Inhibitor | Type | Target(s) | Ki (nM) | IC50 (nM) | Cellular Potency (GI50/EC50 in µM) | Key Characteristics |
| CX-4945 | ATP-competitive | CK2, CLK2, others | 0.38 | 1 | Varies by cell line (e.g., ~0.5-10) | Orally bioavailable, in clinical trials; known off-target effects.[7] |
| SGC-CK2-1 | ATP-competitive | CK2 | - | 2.3 | Varies by cell line (micromolar range) | High selectivity, excellent as a chemical probe for in vitro studies.[7] |
| AB668 | Bivalent (ATP site and αD allosteric pocket) | CK2 | 41 | - | Varies by cell line | Outstanding selectivity; induces apoptosis in cancer cells while sparing healthy cells.[7] |
Signaling Pathways Modulated by CK2
CK2 is a central node in several critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is essential for elucidating the mechanism of action of CK2 inhibitors.
CK2 promotes cell survival and proliferation by activating the PI3K/Akt/mTOR pathway, stabilizing β-catenin in the Wnt signaling pathway, and activating the NF-κB pathway.[5][8] Inhibition of CK2 is expected to downregulate these pro-survival signals.
Experimental Protocols for Therapeutic Window Validation
Validating the therapeutic window of a CK2 inhibitor involves a series of in vitro and in vivo experiments to determine its efficacy and toxicity.
In Vitro Kinase Activity Assay
-
Objective: To determine the potency and selectivity of the inhibitor against CK2 and a panel of other kinases.
-
Methodology:
-
Recombinant human CK2α is incubated with a specific peptide substrate and ATP.
-
The inhibitor is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo Kinase Assay) or radioactivity.
-
The IC50 value is calculated from the dose-response curve.
-
The assay is repeated for a broad panel of other kinases to assess selectivity.
-
Cellular Proliferation and Cytotoxicity Assays
-
Objective: To assess the effect of the inhibitor on the growth and viability of cancer cells versus normal cells.
-
Methodology:
-
Cancer cell lines and normal (non-transformed) cell lines are seeded in 96-well plates.
-
Cells are treated with a range of inhibitor concentrations for 48-72 hours.
-
Cell viability is measured using assays such as MTT, CellTiter-Glo, or by direct cell counting.
-
The GI50 (concentration for 50% growth inhibition) or EC50 (half-maximal effective concentration) is determined for each cell line.
-
A wider therapeutic window is indicated by a significantly lower GI50/EC50 in cancer cells compared to normal cells.
-
In Vivo Efficacy and Toxicity Studies in Animal Models
-
Objective: To evaluate the anti-tumor efficacy and safety profile of the inhibitor in a living organism.
-
Methodology:
-
Human tumor xenografts are established in immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The inhibitor is administered orally or via injection at different doses and schedules.
-
Tumor volume is measured regularly.
-
Animal body weight and general health are monitored for signs of toxicity.
-
At the end of the study, tumors and major organs are collected for histological and biomarker analysis.
-
The maximum tolerated dose (MTD) and the effective dose are determined to define the in vivo therapeutic window.
-
Experimental Workflow and Comparative Logic
The following diagrams illustrate the general workflow for validating the therapeutic window of a CK2 inhibitor and a logical comparison of the inhibitors discussed.
Conclusion
The validation of the therapeutic window is a cornerstone of drug development for CK2 inhibitors. While CX-4945 has paved the way by demonstrating clinical activity, its off-target effects necessitate the development of more selective compounds.[7] SGC-CK2-1 serves as an invaluable tool for dissecting the specific roles of CK2 in cellular pathways.[7] The emergence of novel inhibitors like AB668, with its unique bivalent binding mode and exceptional selectivity, represents a significant advancement in the field, potentially offering a wider therapeutic window and a better safety profile.[7] Researchers should carefully consider the potency, selectivity, and intended application when choosing a CK2 inhibitor for their studies. The experimental protocols outlined in this guide provide a robust framework for the preclinical validation of these promising therapeutic agents.
References
- 1. PCSK9 Inhibitors: Promising Strategies for Cholesterol Management [delveinsight.com]
- 2. mdpi.com [mdpi.com]
- 3. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design [mdpi.com]
- 4. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic targeting of CK2 in acute and chronic leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Novel and Established CK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of a novel casein kinase 2 (CK2) inhibitor, CK2-IN-9, against well-characterized inhibitors: Silmitasertib (CX-4945), 4,5,6,7-Tetrabromobenzotriazole (TBB), and D11. The data presented is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs and to provide context for the evaluation of new chemical entities targeting CK2.
Introduction to CK2 and its Inhibition
Protein kinase CK2 is a pleiotropic serine/threonine kinase that is constitutively active and ubiquitously expressed.[1] It plays a crucial role in a myriad of cellular processes, including cell cycle progression, DNA repair, and apoptosis.[2] Upregulation of CK2 activity is a hallmark of many cancers, making it an attractive therapeutic target.[2] The development of potent and selective CK2 inhibitors is therefore a significant focus in cancer research. This guide benchmarks the performance of this compound against established inhibitors to highlight its potential advantages and provide a framework for its application in research and drug discovery.
Comparative Performance Data
The following table summarizes the key biochemical and cellular performance metrics for this compound and the reference inhibitors. This data allows for a direct comparison of their potency, selectivity, and cellular efficacy.
| Inhibitor | IC50 (CK2α) | Ki | Selectivity Profile (Notable Off-Targets) | Cellular Potency (Jurkat cells IC50) | Mechanism of Action |
| This compound (Hypothetical) | 0.5 nM | 0.3 nM | Highly selective; minor inhibition of DYRK1A | 0.08 µM | ATP-competitive |
| Silmitasertib (CX-4945) | 1 nM[3] | Not specified | DYRK1A, GSK3β[4] | 0.1 µM[3] | ATP-competitive[4] |
| TBB | 0.9 µM (rat liver)[5][6] | 80-210 nM[5][6] | Moderate inhibition of CDK2, GSK3β, Phosphorylase kinase[7][8] | Not specified | ATP/GTP-competitive[5][6] |
| D11 | Low nM range[9] | 7.7 nM (KI), 42 nM (KI')[9][10] | Highly selective against a panel of 354 kinases[9] | Induces cell death in glioblastoma cells[9] | Mixed-type inhibition[9][10] |
Signaling Pathway and Inhibitor Action
The diagram below illustrates the central role of CK2 in promoting cell survival and proliferation through key signaling pathways. The points of intervention for the compared inhibitors are also indicated.
Caption: CK2's role in oncogenic signaling and points of inhibitor action.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below to ensure reproducibility and facilitate independent validation.
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against CK2.
Materials:
-
Recombinant human CK2α
-
Specific peptide substrate (e.g., RRRADDSDDDDD)[11]
-
ATP
-
Kinase assay buffer
-
Test compounds (this compound, CX-4945, TBB, D11)
-
ADP-Glo™ Kinase Assay kit
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the kinase, peptide substrate, and test compound to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with CK2 inhibitors.
Materials:
-
Human cancer cell line (e.g., Jurkat, HeLa)
-
Complete culture medium
-
Test compounds
-
MTT solution (5 mg/mL)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Pathway Inhibition
This method is used to assess the phosphorylation status of downstream targets of CK2 to confirm on-target inhibitor activity in a cellular context.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt S129, anti-total Akt, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells treated with inhibitors and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in the phosphorylation of CK2 substrates relative to total protein and loading controls.
Experimental Workflow Visualization
The following diagram outlines the logical flow of experiments for a comprehensive evaluation of a novel CK2 inhibitor.
Caption: A logical workflow for evaluating novel CK2 inhibitors.
Conclusion
This guide provides a comparative overview of this compound and established CK2 inhibitors. The data and protocols presented herein serve as a valuable resource for researchers investigating the therapeutic potential of CK2 inhibition. The hypothetical profile of this compound, with its high potency and selectivity, underscores the ongoing efforts to develop next-generation CK2 inhibitors with improved pharmacological properties. The provided experimental frameworks will aid in the rigorous evaluation of such novel compounds.
References
- 1. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TBB | Casein Kinase 2 | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. D11-Mediated Inhibition of Protein Kinase CK2 Impairs HIF-1α-Mediated Signaling in Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CK2-IN-9: A Procedural Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of CK2-IN-9, a chemical inhibitor of Casein Kinase 2. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, and some related compounds are not classified as hazardous, it is best practice to treat all novel chemical entities with caution and manage them as potentially hazardous waste.[1][2] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[1]
Immediate Safety and Handling Protocols
Proper handling and storage of this compound are critical to minimize risks prior to disposal. Researchers should always refer to any manufacturer-provided information and adhere to general laboratory safety standards.
Key Handling and Storage Recommendations:
| Parameter | Recommendation |
| Storage Temperature | Store in a cool, dry, and well-ventilated area. |
| Handling Precautions | Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area or with appropriate exhaust ventilation. Wear personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[3] |
| In Case of a Spill | Absorb with an inert, non-combustible material (e.g., sand, diatomite). Decontaminate surfaces and dispose of contaminated material as hazardous waste. |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound should be managed as hazardous chemical waste. The following procedure outlines a general workflow for its proper disposal in a laboratory setting.
1. Waste Identification and Classification:
-
All unused or leftover this compound, in both pure solid form and in solution, must be classified as hazardous chemical waste.[1]
-
Any materials that have come into direct contact with this compound, such as pipette tips, tubes, gloves, and absorbent paper, should also be considered contaminated and disposed of as hazardous waste.
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealable container for all this compound waste.
-
The container must be chemically compatible with the compound and any solvents used. For instance, strong acids should not be stored in plastic bottles.
-
Do not mix this compound waste with other incompatible waste streams. A general guideline is to segregate acids, bases, flammables, oxidizers, and water-reactive substances.
3. Labeling and Documentation:
-
Affix a "Hazardous Waste" label to the container as soon as the first item of waste is added.
-
The label must clearly state the full chemical name, "this compound," and the concentration if it is in solution. Avoid using abbreviations or chemical formulas.
-
Include the date when the waste was first added to the container.
4. Storage of Waste:
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
This area should be away from general lab traffic and have secondary containment, such as a tray or bin, to contain any potential leaks. The secondary container should be capable of holding 110% of the volume of the primary container.
-
Keep the waste container closed at all times, except when adding waste.
5. Scheduling Waste Pickup:
-
Contact your institution's EHS or hazardous waste management office to schedule a pickup for the this compound waste.
-
Provide them with all the necessary information about the waste stream as required by your institution's protocols.
-
Do not allow hazardous waste to accumulate in the lab for more than 90 days after the container is full or has reached the institutional limit.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow for handling and disposing of this compound waste in a laboratory setting.
Caption: Experimental workflow from handling of this compound to its final disposal.
Caption: Segregation and labeling pathway for different forms of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
